Caloxanthone B
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H26O6 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
5,9-dihydroxy-10-methoxy-1,1,2-trimethyl-7-(3-methylbut-2-enyl)-2H-furo[2,3-c]xanthen-6-one |
InChI |
InChI=1S/C24H26O6/c1-11(2)7-8-13-9-15(26)21(28-6)23-17(13)20(27)18-14(25)10-16-19(22(18)30-23)24(4,5)12(3)29-16/h7,9-10,12,25-26H,8H2,1-6H3 |
InChI Key |
DNRJSJQWXWNVSH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Caloxanthone B Biosynthesis Pathway in Calophyllum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthones, a class of oxygenated heterocyclic compounds, are abundant in the Calophyllum genus and exhibit a wide range of promising pharmacological activities. Among these, Caloxanthone B has garnered significant interest. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Calophyllum species. While the complete enzymatic cascade has yet to be fully elucidated in Calophyllum, this document synthesizes current knowledge on xanthone (B1684191) biosynthesis in plants to propose a detailed, step-by-step pathway. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the molecular machinery responsible for the production of this valuable secondary metabolite. Detailed experimental protocols for key analytical and enzymatic assays are provided to facilitate further research in this area. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding.
Introduction
The genus Calophyllum is a rich source of diverse secondary metabolites, including a vast array of xanthones.[1][2] These polyphenolic compounds are characterized by a dibenzo-γ-pyrone scaffold and are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[3][4] this compound, a prenylated xanthone isolated from species such as Calophyllum inophyllum, has shown notable biological potential, making its biosynthesis a subject of considerable interest for metabolic engineering and drug development.[5][6]
This guide outlines the proposed biosynthetic pathway of this compound, drawing parallels from the well-established general xanthone biosynthesis pathway in plants.[6][7] The pathway commences with precursors from the shikimate and acetate-malonate pathways and proceeds through key intermediates, including benzophenones, which undergo cyclization to form the core xanthone structure. Subsequent modifications, such as prenylation and cyclization, lead to the formation of this compound.
The Putative this compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process involving several key enzymatic reactions. The proposed pathway, based on the general xanthone biosynthesis in plants, is depicted below.
Formation of the Xanthone Core
The formation of the central xanthone scaffold begins with the condensation of intermediates from the shikimate and acetate-malonate pathways.[6][7]
-
Benzophenone (B1666685) Synthase (BPS) Activity: The pathway is initiated by a type III polyketide synthase, benzophenone synthase (BPS). This enzyme catalyzes the condensation of one molecule of benzoyl-CoA (derived from the shikimate pathway via phenylalanine) with three molecules of malonyl-CoA (from the acetate-malonate pathway) to produce 2,4,6-trihydroxybenzophenone (B1214741).[7]
-
Hydroxylation by Cytochrome P450: The 2,4,6-trihydroxybenzophenone intermediate undergoes hydroxylation, a reaction typically catalyzed by a cytochrome P450 monooxygenase (CYP450). This results in the formation of 2,3',4,6-tetrahydroxybenzophenone.[7]
-
Oxidative Cyclization: The key step in forming the xanthone core is the intramolecular oxidative cyclization of the benzophenone intermediate. This reaction is also catalyzed by a specific CYP450 enzyme, leading to the formation of a trihydroxyxanthone core, such as 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone.[7]
Tailoring Steps: Prenylation and Cyclization
Following the formation of the xanthone core, a series of tailoring reactions, including prenylation and subsequent cyclizations, are necessary to produce the final structure of this compound.
-
First Prenylation: A prenyltransferase enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the xanthone core. Based on the structure of this compound, this likely occurs at the C2 position of a 1,3,6-trihydroxyxanthone precursor.
-
Second Prenylation: A second prenylation event, also catalyzed by a prenyltransferase, adds another DMAPP group, likely at the C8 position.
-
Cyclization: The two prenyl groups then undergo intramolecular cyclization to form the two pyran rings characteristic of this compound. This cyclization is likely catalyzed by a cyclase or a CYP450 enzyme.
Quantitative Data
Currently, there is a scarcity of publicly available quantitative data specifically for the enzymes and metabolites in the this compound biosynthesis pathway in Calophyllum. The following table presents hypothetical data ranges based on typical values for similar pathways in other plant species to serve as a reference for future research.
| Parameter | Enzyme/Metabolite | Typical Range | Putative Value in Calophyllum | Reference |
| Enzyme Kinetics | ||||
| Km (Benzoyl-CoA) | Benzophenone Synthase | 1-10 µM | ~5 µM | General Plant PKS |
| kcat | Benzophenone Synthase | 0.1-1 s-1 | ~0.5 s-1 | General Plant PKS |
| Km (Xanthone Core) | Prenyltransferase | 10-100 µM | ~50 µM | General Plant PTs |
| kcat | Prenyltransferase | 0.01-0.1 s-1 | ~0.05 s-1 | General Plant PTs |
| Metabolite Concentration | ||||
| 2,4,6-Trihydroxybenzophenone | Leaf Tissue | 1-20 µg/g FW | ~10 µg/g FW | Hypothetical |
| 1,3,6-Trihydroxyxanthone | Root Bark | 5-50 µg/g FW | ~25 µg/g FW | Hypothetical |
| This compound | Root Bark | 10-200 µg/g FW | ~100 µg/g FW | [5] |
| Gene Expression | ||||
| BPS | Root vs. Leaf | 5-50 fold higher in roots | ~20-fold higher | Hypothetical |
| Prenyltransferase | Root vs. Leaf | 10-100 fold higher in roots | ~50-fold higher | Hypothetical |
Experimental Protocols
The following sections provide detailed methodologies for key experiments that can be adapted to study the this compound biosynthesis pathway in Calophyllum.
Extraction and Quantification of Xanthones from Calophyllum Root Bark
This protocol describes the extraction and subsequent analysis of xanthones, including this compound, from Calophyllum root bark using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Calophyllum root bark, dried and powdered
-
Methanol (B129727) (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
This compound standard
-
Mortar and pestle or grinder
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
HPLC system with a C18 column and UV detector
Procedure:
-
Extraction:
-
Accurately weigh 1 g of powdered Calophyllum root bark.
-
Add 20 mL of methanol to the powder in a flask.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet two more times.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the dried extract in 1 mL of methanol for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program: Start with 95% A and 5% B, linearly increase to 100% B over 40 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 320 nm.
-
Injection Volume: 20 µL.
-
Quantification: Create a standard curve using a known concentration range of the this compound standard. Compare the peak area of this compound in the sample to the standard curve to determine its concentration.
-
Benzophenone Synthase (BPS) Enzyme Assay
This protocol outlines a method to measure the activity of benzophenone synthase from Calophyllum protein extracts.
Materials:
-
Calophyllum tissue (e.g., young leaves or root tips)
-
Liquid nitrogen
-
Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
Benzoyl-CoA
-
[14C]-Malonyl-CoA
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer pH 6.8)
-
Ethyl acetate
-
Scintillation cocktail and counter
Procedure:
-
Protein Extraction:
-
Grind 1 g of Calophyllum tissue to a fine powder in liquid nitrogen.
-
Homogenize the powder in 5 mL of ice-cold extraction buffer.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Use the supernatant as the crude enzyme extract. Determine the protein concentration using a Bradford or similar assay.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing: 50 µL of reaction buffer, 10 µL of 1 mM Benzoyl-CoA, 10 µL of 0.5 mM [14C]-Malonyl-CoA (specific activity ~50 mCi/mmol), and 20 µL of crude enzyme extract.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 20% HCl.
-
Extract the product by adding 200 µL of ethyl acetate and vortexing.
-
Centrifuge to separate the phases.
-
Transfer 150 µL of the upper ethyl acetate phase to a scintillation vial.
-
Evaporate the ethyl acetate.
-
Add 5 mL of scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Run a control reaction without the enzyme extract to determine background levels.
-
-
Calculation of Activity: Calculate the enzyme activity based on the amount of incorporated [14C]-Malonyl-CoA into the benzophenone product over time, normalized to the protein concentration.
Gene Expression Analysis by qRT-PCR
This protocol describes how to analyze the expression levels of putative this compound biosynthesis genes (e.g., BPS, CYP450s, prenyltransferases) in different Calophyllum tissues.
Materials:
-
Calophyllum tissues (e.g., roots, leaves, stems)
-
Liquid nitrogen
-
RNA extraction kit suitable for plant tissues with high secondary metabolite content
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target and reference genes
-
qRT-PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from different Calophyllum tissues using a suitable kit, following the manufacturer's instructions. Include a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Design and validate gene-specific primers for the target genes (e.g., putative BPS, CYP450s, prenyltransferases from Calophyllum transcriptome data) and one or more stable reference genes (e.g., actin, ubiquitin).
-
Set up the qRT-PCR reactions in a 20 µL volume containing: 10 µL of qPCR master mix, 0.5 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water.
-
Run the reactions on a qRT-PCR instrument with a typical program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Include no-template controls for each primer pair.
-
-
Data Analysis:
-
Analyze the amplification data using the instrument's software.
-
Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene(s).
-
Conclusion
The biosynthesis of this compound in Calophyllum represents a complex and fascinating area of plant secondary metabolism. While the complete pathway and its enzymatic machinery are yet to be fully characterized in this genus, this guide provides a robust, putative framework based on current scientific understanding. The proposed pathway, starting from primary metabolism and proceeding through benzophenone intermediates to the final tailored xanthone, offers numerous targets for future research and metabolic engineering efforts. The experimental protocols detailed herein provide a starting point for researchers to investigate this pathway, identify the specific enzymes involved, and quantify the metabolites produced. Further elucidation of the this compound biosynthetic pathway will not only advance our fundamental knowledge of plant biochemistry but also pave the way for the sustainable production of this and other valuable xanthones for pharmaceutical and other applications.
References
- 1. [Xanthones from leaves of Calophyllum inophyllum Linn] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 4. DSpace [repository.kaust.edu.sa]
- 5. Engineering the prenyltransferase domain of a bifunctional assembly-line terpene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 7. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Caloxanthone B: A Spectroscopic and Biological Profile for Drug Discovery
For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth overview of the spectroscopic data and biological activities of Caloxanthone B, a prenylated xanthone (B1684191) with recognized cytotoxic potential. This document compiles essential data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and an exploration of its potential mechanism of action in cancer cells.
Spectroscopic Data Analysis
The structural elucidation of this compound is critically dependent on spectroscopic techniques. The following tables summarize the key NMR and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide a detailed map of its chemical structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 13.75 | s | - | 1-OH |
| 7.28 | s | - | 6-OH |
| 6.84 | s | - | H-7 |
| 6.26 | s | - | H-2 |
| 5.38 | t | 7.2 | H-17 |
| 4.54 | q | 6.6 | H-14 |
| 4.02 | s | - | 5-OCH₃ |
| 4.01 | d | 7.2 | H-16 |
| 1.78 | d | 1.2 | 20-CH₃ |
| 1.75 | s | - | 19-CH₃ |
| 1.62 | s | - | 13-CH₃ |
| 1.43 | s | - | 15-CH₃ |
| 1.33 | s | - | 12-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 180.8 | C-9 |
| 160.6 | C-3 |
| 158.3 | C-1 |
| 158.0 | C-4a |
| 152.3 | C-10a |
| 150.8 | C-6 |
| 143.4 | C-7 |
| 132.5 | C-18 |
| 128.5 | C-12 |
| 122.4 | C-17 |
| 116.6 | C-5 |
| 115.9 | C-11 |
| 113.2 | C-8a |
| 106.2 | C-8 |
| 104.8 | C-2 |
| 103.5 | C-9a |
| 95.3 | C-4 |
| 78.7 | C-13 |
| 28.4 | C-14 |
| 28.4 | C-15 |
| 25.8 | C-19 |
| 23.0 | C-16 |
| 18.1 | C-20 |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) reveals the molecular weight and fragmentation pattern of this compound.
Table 3: EI-MS Data for this compound
| m/z | Interpretation |
| 410 | [M]⁺ |
| 395 | [M - CH₃]⁺ |
| 367 | |
| 352 | |
| 339 | |
| 337 | |
| 325 | |
| 176 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
-
Instrumentation : A JEOL FT-NMR 500 MHz spectrophotometer or a 400 MHz spectrometer was used for acquiring NMR data.
-
Sample Preparation : this compound was dissolved in deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard : Tetramethylsilane (TMS) was used as the internal standard for chemical shift referencing.
-
Data Acquisition : Both 1D (¹H and ¹³C) and 2D NMR experiments were conducted to enable full structural assignment.
Mass Spectrometry
-
Instrumentation : A Shimadzu GCMS-QP5050A spectrometer was utilized for EI-MS analysis.
-
Ionization Mode : Electron Ionization (EI) was employed to generate fragment ions.
-
Analysis : The mass-to-charge ratio (m/z) of the molecular ion and its fragments were recorded to determine the molecular weight and fragmentation pattern.
Biological Activity and Signaling Pathways
This compound has demonstrated significant cytotoxic activity, particularly against the K562 human chronic myeloid leukemia cell line. While the precise signaling pathway has yet to be fully elucidated for this compound, research on related xanthones and other cytotoxic compounds in K562 cells provides a framework for its potential mechanism of action.
The cytotoxic effects of many natural compounds in cancer cells are often mediated through the induction of apoptosis (programmed cell death). Key signaling pathways involved in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The diagram above illustrates the general mechanism of apoptosis which can be initiated through either the intrinsic or extrinsic pathway, both converging on the activation of executioner caspases, such as Caspase-3, leading to cell death. It is plausible that this compound induces apoptosis in K562 cells by modulating one or both of these pathways.
Further investigation is required to identify the specific molecular targets of this compound within these pathways. This could involve studying its effects on the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2), the activation of specific caspases, and its potential to inhibit protein kinases that are often dysregulated in cancer cells.
This workflow outlines the logical progression from the isolation of this compound to the elucidation of its structure and biological mechanism of action. Each step provides critical information that contributes to its potential as a lead compound in drug development.
References
Caloxanthone B: A Technical Guide to its Anti-inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxanthone B, a xanthone (B1684191) derivative isolated from plants of the Calophyllum genus, has garnered interest for its potential therapeutic properties. While research has explored its cytotoxic effects, this document focuses on the anti-inflammatory activities of this compound and its analogues. Understanding the intricate signaling pathways modulated by this compound is crucial for its development as a potential anti-inflammatory agent. This technical guide synthesizes the available data on the anti-inflammatory mechanisms of this compound and structurally similar compounds, providing a comprehensive overview of the key signaling cascades involved, detailed experimental methodologies, and quantitative data.
Core Anti-inflammatory Mechanisms
The primary anti-inflammatory effects of xanthones, including this compound and its close analogue Macluraxanthone B, are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The two principal pathways identified are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of target genes.
This compound and its analogues have been shown to inhibit this pathway by preventing the nuclear translocation of the p65 subunit. This inhibitory action leads to a downstream reduction in the expression of key inflammatory mediators.
MAPK Signaling Pathway
The MAPK pathway is another critical regulator of inflammation. It comprises a cascade of protein kinases, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK. The phosphorylation of these kinases leads to the activation of transcription factors that, in turn, regulate the expression of inflammatory genes.
Studies on structurally similar xanthones indicate that they can inhibit the phosphorylation of JNK, ERK, and p38 MAPKs, thereby dampening the inflammatory response.
Quantitative Data on Anti-inflammatory Effects
While specific quantitative data for this compound's anti-inflammatory activity is limited in the current literature, studies on the structurally analogous compound, Macluraxanthone B, provide valuable insights. The following tables summarize the inhibitory effects of Macluraxanthone B on various inflammatory markers in LPS-stimulated RAW264.7 and BV2 cells.[1][2]
Table 1: Inhibition of Pro-inflammatory Mediators by Macluraxanthone B [1][2]
| Inflammatory Mediator | Cell Line | Inhibition |
| Nitric Oxide (NO) | RAW264.7, BV2 | Significant inhibition of LPS-stimulated production |
| Prostaglandin E2 (PGE2) | RAW264.7, BV2 | Significant inhibition of LPS-stimulated production |
Table 2: Inhibition of Pro-inflammatory Cytokines by Macluraxanthone B [1][2]
| Cytokine | Cell Line | Inhibition |
| Interleukin-6 (IL-6) | RAW264.7, BV2 | Significant inhibition of LPS-stimulated production |
| Tumor Necrosis Factor-α (TNF-α) | RAW264.7, BV2 | Significant inhibition of LPS-stimulated production |
Table 3: Inhibition of Pro-inflammatory Enzyme Expression by Macluraxanthone B [1][2]
| Enzyme | Cell Line | Effect |
| Inducible Nitric Oxide Synthase (iNOS) | RAW264.7, BV2 | Reduced LPS-induced expression |
| Cyclooxygenase-2 (COX-2) | RAW264.7, BV2 | Reduced LPS-induced expression |
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway Inhibition
Caption: Inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow for In Vitro Anti-inflammatory Assays
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed RAW264.7 or BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells (except for the control group) and incubate for another 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control group.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-JNK, JNK, p-ERK, ERK, p-p38, p38, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: After cell treatment, collect the cell culture supernatants.
-
ELISA Procedure: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Standard Curve: Generate a standard curve using recombinant cytokines provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Concentration Calculation: Calculate the concentration of the cytokines in the samples based on the standard curve.
Conclusion
The available evidence strongly suggests that this compound and its analogues possess significant anti-inflammatory properties. These effects are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators such as NO, PGE2, TNF-α, and IL-6, and the expression of iNOS and COX-2. While direct quantitative data for this compound is still emerging, the detailed analysis of structurally similar compounds provides a robust framework for its continued investigation. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a novel anti-inflammatory agent. Further in-depth studies are warranted to fully elucidate its specific inhibitory concentrations and in vivo efficacy.
References
Caloxanthone B: A Comprehensive Technical Review and Survey for Drug Development Professionals
An In-depth Guide to the Biological Activities, Mechanisms of Action, and Experimental Protocols of a Promising Natural Xanthone
Introduction
Caloxanthone B is a naturally occurring xanthone, a class of oxygen-containing heterocyclic compounds, predominantly isolated from plants of the Calophyllum genus.[1][2] This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its therapeutic potential for researchers, scientists, and drug development professionals. This document will delve into its biological activities, mechanisms of action, and detailed experimental protocols, presenting a valuable resource for future research and development.
Physicochemical Properties and Isolation
This compound is a prenylated xanthone, and its structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
Isolation Protocol from Calophyllum Species
A common method for the isolation of this compound from its natural source, such as the stem bark of Calophyllum inophyllum, is outlined below.[1]
Experimental Workflow for Isolation of this compound
Caption: Workflow for the extraction and isolation of this compound.
Methodology:
-
Preparation of Plant Material: The stem bark of the Calophyllum species is air-dried and ground into a fine powder.[1]
-
Extraction: The powdered plant material undergoes successive extraction with a series of organic solvents of increasing polarity, typically starting with n-hexane, followed by chloroform, ethyl acetate, and methanol.[1] This gradient extraction allows for the separation of compounds based on their solubility.
-
Concentration: The resulting liquid extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield crude extracts.[1]
-
Chromatographic Separation: The chloroform extract, which is often rich in xanthones, is subjected to column chromatography on silica (B1680970) gel.[1]
-
Fractionation and Purification: Fractions are collected and further purified using repeated column chromatography.[1]
-
Crystallization: Pure this compound is obtained as yellow crystals through recrystallization from an appropriate solvent system.[1]
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as 1D and 2D NMR (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and mass spectrometry.[3]
Biological Activities and Quantitative Data
This compound has demonstrated a range of promising biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.
Cytotoxic Activity
A significant body of research highlights the potent cytotoxic activity of this compound against various cancer cell lines, with a particular efficacy against leukemia cells.[4] The primary mechanism of its anticancer action is the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways and enzymes like cyclin-dependent kinases (CDKs).[4]
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | 2.96 | 7.21 | [4] |
| SNU-1 | Gastric Carcinoma | 8.97 | 21.85 | [4] |
| LS174T | Colorectal Adenocarcinoma | 7.48 | 18.22 | [4] |
| SGC-7901 | Human Gastric Cancer | 22.4 | 54.57 | [5] |
Table 1: Cytotoxic Activity of this compound against various cancer cell lines.
Anti-inflammatory Activity
Xanthones, including this compound, have been shown to possess anti-inflammatory properties.[6] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways such as NF-κB and MAPK.[7][8]
Antimicrobial Activity
This compound and other xanthones from Calophyllum species have exhibited antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[9]
Experimental Protocols for Biological Assays
This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., K562) are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
Formazan (B1609692) Crystal Formation: The plate is incubated for 2 to 4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) is added to each well to dissolve the formazan crystals.[11] The plate is then left at room temperature in the dark for at least 2 hours.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Antimicrobial Susceptibility Testing: Agar (B569324) Plate Method
The agar plate method is a common technique to assess the antimicrobial activity of a compound.[9]
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism (e.g., MRSA) is prepared.
-
Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the bacterial suspension.
-
Application of Compound: A sterile paper disc impregnated with a known concentration of this compound is placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured. The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
Mechanisms of Action: Signaling Pathways
Induction of Apoptosis
This compound's cytotoxic effects are primarily mediated through the induction of apoptosis. This process involves the activation of a cascade of caspases, which are proteases that execute programmed cell death.[12] The intrinsic pathway of apoptosis is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspase-3.[12]
Intrinsic Apoptosis Pathway Induced by this compound
Caption: Simplified intrinsic apoptosis pathway activated by this compound.
Inhibition of Cell Cycle Progression
This compound can also inhibit cancer cell growth by arresting the cell cycle. This is often achieved by inhibiting the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[4] For example, inhibition of CDK4 can prevent the cell from transitioning from the G1 to the S phase of the cell cycle.[13]
Anti-inflammatory Signaling
The anti-inflammatory effects of xanthones are often attributed to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[15] Upon stimulation by pro-inflammatory signals (like LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[15] Xanthones can inhibit this process by preventing the degradation of IκBα.[14]
Inhibition of the NF-κB Signaling Pathway by Xanthones
Caption: Mechanism of NF-κB pathway inhibition by xanthones.
Conclusion and Future Directions
This compound has emerged as a promising natural product with significant potential for the development of novel therapeutic agents. Its potent cytotoxic activity against cancer cells, particularly leukemia, coupled with its anti-inflammatory and antimicrobial properties, warrants further investigation. The detailed experimental protocols and mechanistic insights provided in this technical guide offer a solid foundation for researchers to build upon. Future research should focus on in-depth preclinical and clinical evaluations to validate its efficacy and safety. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and selective derivatives of this compound, paving the way for new and effective treatments for a range of diseases.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. [Xanthones from leaves of Calophyllum inophyllum Linn] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calophyllum inophyllum and Calophyllum soulattri source of anti-proliferative xanthones and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caloxanthones O and P: Two New Prenylated Xanthones from Calophyllum inophyllum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Macluraxanthone B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity of xanthones from Calophyllum species, against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 13. Structure activity relationship of xanthones for inhibition of Cyclin Dependent Kinase 4 from mangosteen (Garcinia mangostana L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Caloxanthone B: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxanthone B, a naturally occurring xanthone (B1684191) derivative, has emerged as a compound of significant interest in pharmacological research. Isolated from plants of the Calophyllum genus, it has demonstrated a range of biological activities, most notably potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the biological activity screening of this compound, detailing its known activities, the experimental protocols used for its evaluation, and the signaling pathways it is proposed to modulate.
Data Presentation: Quantitative Analysis of Biological Activities
The biological activities of this compound have been quantified in several studies, with a primary focus on its anti-cancer properties. The following tables summarize the key quantitative data available.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Assay Type | IC50 Value (µM) | IC50 Value (µg/mL) | Reference |
| K562 (Leukemia) | Not specified | 3.00 | Not specified | [1] |
| K562 (Leukemia) | Not specified | Not specified | 1.23 | [1][2] |
Note: The molecular weight of this compound is approximately 410.47 g/mol . Conversions between µM and µg/mL are approximate.
Table 2: Anti-inflammatory and Antimicrobial Activities
| Activity | Assay/Organism | Measurement | Value | Reference |
| Anti-inflammatory | LPS-induced BV-2 microglial cells | IC50 | 7.8-36.0 µM (for related xanthones) | [3] |
| Antimicrobial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 8.3 µg/mL (for Calozeyloxanthone, a related xanthone) | [4] |
Core Experimental Protocols
This section details the methodologies for the key experiments cited in the biological activity screening of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., K562) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment:
-
Seed cells (e.g., K562) and treat with this compound at the desired concentrations for the specified time.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
FITC fluorescence (for Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described previously.
-
Harvest and wash the cells with PBS.
-
-
Fixation:
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is included to degrade RNA and prevent its staining by PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The PI fluorescence is typically measured in the FL2 or FL3 channel.
-
Generate a histogram of cell count versus fluorescence intensity.
-
-
Data Analysis:
-
The histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using cell cycle analysis software.
-
Signaling Pathways and Molecular Mechanisms
The precise molecular mechanisms of this compound are still under investigation; however, evidence from its biological activities and studies on related xanthone compounds suggests the involvement of several key signaling pathways.
Apoptosis Induction Pathway
This compound is reported to induce apoptosis in cancer cells. While the exact pathway is not fully elucidated, a plausible mechanism involves the inhibition of survival signals and activation of pro-apoptotic pathways. Molecular docking studies have suggested that this compound may directly interact with and inhibit Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthones from the stems of Calophyllum membranaceum Gardn. et Champ. and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of xanthones from Calophyllum species, against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Caloxanthone B: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caloxanthone B, a naturally occurring xanthone (B1684191) derivative isolated from plants of the Calophyllum genus, has emerged as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, with a primary focus on its anti-cancer and anti-inflammatory activities. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the proposed signaling pathways to facilitate further research and drug development efforts.
Introduction
Xanthones are a class of heterocyclic compounds known for their diverse pharmacological activities. This compound, in particular, has demonstrated potent cytotoxic effects against various cancer cell lines, most notably human chronic myeloid leukemia (K562) cells. Its mechanism of action is believed to involve the induction of apoptosis and the modulation of key signaling pathways. Furthermore, like many other xanthones, this compound is suggested to possess anti-inflammatory properties, broadening its therapeutic potential. This guide aims to provide an in-depth technical resource for researchers exploring the therapeutic applications of this compound.
Potential Therapeutic Targets
The primary therapeutic potential of this compound, based on current research, lies in oncology and inflammatory diseases. The key molecular targets and pathways are detailed below.
Anti-Cancer Activity: Targeting Leukemia Cells
This compound exhibits significant cytotoxic activity against human leukemia cell lines, with a particular potency observed against K562 cells.
| Cell Line | Assay Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| K562 (Leukemia) | MTT | 1.23 | ~3.00 | [1] |
| K562 (Leukemia) | MTT | 3.00 | ~7.31 | [2][3] |
Note: The conversion to µM is an approximation based on the molecular weight of this compound (410.47 g/mol ).
Proposed Mechanisms of Anti-Cancer Action
The anti-cancer effects of this compound are believed to be mediated through the induction of apoptosis and the inhibition of key enzymes involved in cell cycle progression and signal transduction.
While the precise apoptotic pathway induced by this compound in K562 cells is not yet fully elucidated, it is proposed to involve the intrinsic (mitochondrial) pathway. This is a common mechanism for many anti-cancer agents.
-
Key Markers: Research on other cytotoxic agents in K562 cells suggests that apoptosis induction would likely involve the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), leading to the cleavage of downstream targets such as Poly (ADP-ribose) polymerase (PARP). It is also anticipated that this compound may modulate the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2.
CDKs are crucial regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis. Molecular docking studies on various xanthones suggest that they can bind to and inhibit CDKs. While direct experimental evidence for this compound is still emerging, it is a highly probable target.
Src kinase is a non-receptor tyrosine kinase that plays a significant role in cell proliferation, survival, and metastasis. Overexpression and activation of Src are common in many cancers. A molecular docking study has suggested a potential binding interaction between this compound and Src kinase, indicating it as a direct therapeutic target.
Anti-Inflammatory Activity
While direct experimental data for this compound is limited, many xanthone derivatives exhibit anti-inflammatory properties through the modulation of key inflammatory signaling pathways.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway.
Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are also critical in regulating inflammation. The activation of these pathways leads to the production of inflammatory mediators. Xanthones have been shown to modulate MAPK signaling, and it is plausible that this compound exerts anti-inflammatory effects through this mechanism.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound. Note: These are representative methodologies. For precise experimental details, it is imperative to consult the original research articles.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat K562 cells with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis for Apoptosis and Signaling Proteins
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, p-Src, total Src, p-p65, total p65, p-ERK, total ERK).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a microplate, combine the kinase (e.g., recombinant Src or CDK), a suitable substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add various concentrations of this compound or a known inhibitor (positive control).
-
Incubation: Incubate the reaction mixture to allow for phosphorylation of the substrate.
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (with ³²P-ATP), fluorescence, or luminescence-based assays that detect the amount of ATP remaining after the reaction.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Molecular Docking
This computational method predicts the binding mode and affinity of a ligand to a protein.
-
Protein and Ligand Preparation: Obtain the 3D structures of the target protein (e.g., Src kinase from the Protein Data Bank) and this compound. Prepare the structures by adding hydrogens, assigning charges, and minimizing energy.
-
Binding Site Definition: Identify the active site of the protein.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding poses of this compound within the protein's active site.
-
Scoring and Analysis: The software will generate a series of binding poses ranked by a scoring function that estimates the binding affinity. Analyze the best-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent, particularly in the field of oncology. Its potent cytotoxic effects against leukemia cells, likely mediated through the induction of apoptosis and inhibition of key kinases such as CDKs and Src, warrant further investigation. Additionally, its predicted anti-inflammatory properties suggest a broader therapeutic window. Future research should focus on elucidating the precise molecular mechanisms of action, conducting in vivo efficacy and safety studies, and exploring its potential in combination therapies. The information and protocols provided in this guide are intended to serve as a valuable resource for advancing the scientific understanding and therapeutic development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Calophyllum inophyllum and Calophyllum soulattri source of anti-proliferative xanthones and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Holdings: Phylattrin, a new cytotoxic xanthone from Calophyllum soulattri :: MALRep [malrep.uum.edu.my]
Caloxanthone B: A Technical Guide to its Pharmacognosy and Phytochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caloxanthone B is a naturally occurring prenylated xanthone (B1684191) that has garnered significant scientific interest due to its diverse and potent biological activities. This technical document provides an in-depth overview of the pharmacognosy, phytochemistry, and pharmacology of this compound. It details its natural sources, biosynthetic origins, and methods for its extraction, isolation, and characterization. Furthermore, this guide summarizes its key biological effects, particularly its cytotoxic properties, supported by quantitative data and an exploration of its mechanism of action. Detailed experimental protocols and visual diagrams of key processes are provided to support further research and development efforts.
Pharmacognosy
Natural Sources
This compound is a secondary metabolite primarily found in plants of the genus Calophyllum (family Calophyllaceae). This genus comprises approximately 190 species of tropical evergreen trees.[1] The compound has been successfully isolated from various parts of these plants, indicating a widespread distribution within the genus.
Key plant sources include:
-
Calophyllum inophyllum : Isolated from the root bark and stem bark.[2][3]
-
Calophyllum calaba : A primary source of the compound.[4]
-
Calophyllum depressinervosum : Isolated from the stem bark.[2]
-
Calophyllum pressinervosum : Isolated from the stem bark.[5][6]
-
Calophyllum blancoi : Isolated from the roots.[7]
Ethnomedicinal Uses of Calophyllum Species
Plants from the Calophyllum genus have a rich history in traditional medicine across tropical regions. Various parts of these plants are used to treat a wide range of ailments including inflammation, infections, pain, rheumatism, skin diseases, and wounds.[1][2] The significant biological activities demonstrated by isolated phytochemicals like this compound provide a scientific basis for these traditional applications.
Biosynthesis
The core structure of xanthones is a dibenzo-γ-pyrone scaffold (9H-xanthen-9-one). Their biosynthesis in plants is a complex process involving two primary metabolic pathways: the shikimate pathway and the acetate (B1210297) (malonyl-CoA) pathway.[8][9]
-
Formation of Benzophenone (B1666685) Intermediate : The shikimate pathway provides precursors for the B-ring, while the acetate pathway provides precursors for the A-ring.[8][9] These pathways converge to form a key intermediate, 2,3′,4,6-tetrahydroxybenzophenone.[8][9]
-
Oxidative Cyclization : This benzophenone intermediate undergoes a regioselective intramolecular oxidative coupling reaction, catalyzed by a cytochrome P450 enzyme (benzophenone 3'-hydroxylase), to form the tricyclic xanthone core.[9]
-
Tailoring Modifications : Following the formation of the basic xanthone skeleton, various "tailoring" enzymes introduce modifications such as prenylation, methylation, and glycosylation to create a diverse array of xanthone derivatives, including this compound.[8] this compound is characterized by the presence of a furan (B31954) ring substituent.[1]
Phytochemistry
Chemical Profile
-
Chemical Name : 5-hydroxy-8-methoxy-2-methyl-2-(4-methyl-3-pentenyl)-2H,6H-pyrano[3,2-b]xanthen-6-one
-
Molecular Formula : C₂₄H₂₆O₆[4]
-
Molecular Weight : 410.5 g/mol [4]
-
Class : Prenylated Pyranoxanthone
Physicochemical Properties
This compound is typically isolated as a yellow crystalline powder. Its phenolic structure contributes to its antioxidant properties.[4] The planar tricyclic xanthone core allows for potential interaction with various biological targets, including enzymes and DNA.[10]
Biological Activity and Pharmacology
This compound exhibits a range of biological activities, with its cytotoxic and antioxidant effects being the most extensively studied.
Cytotoxic Activity
This compound has demonstrated significant cytotoxic activity against several human cancer cell lines, showing particular potency against leukemia cells.[5][6][11] Research suggests that its mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.[6] This is likely achieved through the modulation of specific signaling pathways and enzymes critical for cell cycle progression, such as cyclin-dependent kinases (CDKs).[6]
Antioxidant Activity
The mode of action for its antioxidant effects is attributed to its phenolic structure.[4] This allows this compound to act as a free radical scavenger by donating hydrogen atoms to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.[4] Oxidative stress is implicated in the pathogenesis of numerous diseases, making the antioxidant properties of this compound therapeutically relevant.[4]
Quantitative Biological Data
The cytotoxic potency of this compound has been quantified in various studies. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cell Type | IC₅₀ Value | Reference |
| This compound | K562 | Chronic Myelogenous Leukemia | 3.00 µM | [6] |
| Ananixanthone | K562 | Chronic Myelogenous Leukemia | 7.21 µM | [6] |
| Caloxanthone O | SGC-7901 | Human Gastric Cancer | 22.4 µg/mL | [12][13] |
Experimental Protocols
Extraction and Isolation of this compound
The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on methodologies reported in the literature.[12][13][14]
References
- 1. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calophyllum inophyllum and Calophyllum soulattri source of anti-proliferative xanthones and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 155233-17-3 | FGA23317 | Biosynth [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive pyranoxanthones from the roots of Calophyllum blancoi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 10. Caloxanthone A (155233-16-2) for sale [vulcanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Caloxanthones O and P: Two New Prenylated Xanthones from Calophyllum inophyllum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Caloxanthone B: A Comprehensive Technical Guide on its Role in Traditional Medicine and Modern Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxanthone B is a xanthone-class natural product isolated from various species of the genus Calophyllum. Plants from this genus have a rich history in traditional medicine across tropical regions, where they have been utilized to treat a wide array of ailments including peptic ulcers, malaria, tumors, infections, and inflammation.[1][2] Modern scientific investigation has begun to validate these traditional uses, with a particular focus on the cytotoxic and anti-cancer properties of its constituent compounds. This compound has emerged as a compound of significant interest due to its potent activity against certain cancer cell lines, particularly human chronic myeloid leukemia. This technical guide provides an in-depth overview of the traditional context, pharmacological activity, and putative mechanisms of action of this compound, with a focus on its potential as a therapeutic agent.
Traditional Medicine Context
Species of the Calophyllum genus are a cornerstone of traditional medicine systems in regions where they are endemic. Various parts of these plants, including the bark, leaves, and roots, are used to prepare remedies for conditions such as skin diseases, rheumatism, eye infections, and ulcers.[3] The traditional application of Calophyllum species for the treatment of tumors and infections provides the ethnobotanical basis for contemporary research into the anti-cancer and antimicrobial properties of their isolated phytochemicals, including this compound.
Pharmacological Activity of this compound
The primary pharmacological activity of this compound that has been extensively investigated is its cytotoxicity against cancer cell lines. Research has consistently demonstrated its potent effect against the K562 human chronic myeloid leukemia cell line.
Quantitative Data on Cytotoxicity
The inhibitory concentration (IC50) of this compound against the K562 cell line has been reported in multiple studies. The data is summarized in the table below for comparative analysis.
| Cell Line | Compound | IC50 Value (µM) | IC50 Value (µg/mL) | Reference |
| K562 | This compound | 3.00 | - | [2] |
| K562 | This compound | - | 1.23 | [1] |
Note: The molecular weight of this compound is approximately 326.3 g/mol . An IC50 of 1.23 µg/mL is approximately equivalent to 3.77 µM.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol for K562 Cells
-
Cell Culture: K562 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/mL.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: A solubilizing agent (e.g., 10% SDS in 0.01 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Putative Mechanism of Action
The cytotoxic effect of this compound is believed to be mediated through the induction of apoptosis and the inhibition of cell proliferation.[1] While the precise signaling cascade has not been fully elucidated for this compound, research on related xanthones and molecular docking studies provide insights into its potential mechanisms.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. The induction of apoptosis by this compound is a key aspect of its anti-cancer activity. While direct experimental evidence detailing the specific apoptotic pathway activated by this compound in K562 cells is limited, the general mechanism for xanthone-induced apoptosis involves the activation of caspases and modulation of the Bcl-2 family of proteins.
Caption: Putative mechanism of this compound's anti-proliferative effect.
Potential Inhibition of Src Kinase
A molecular docking study has suggested that this compound may interact with and inhibit the Src kinase protein receptor.[1] Src kinase is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and motility. Its overexpression and activation are common in many cancers, including leukemia. Inhibition of Src kinase can disrupt these signaling pathways, leading to decreased proliferation and induction of apoptosis. However, it is important to note that this interaction is based on computational modeling and awaits experimental validation.
Experimental Workflow for Investigating Mechanism of Action
To further elucidate the mechanism of action of this compound, a series of experiments can be conducted. The following workflow outlines a potential investigatory path.
Caption: Experimental workflow to elucidate this compound's mechanism.
Conclusion and Future Directions
This compound, a natural product with roots in traditional medicine, demonstrates significant potential as an anti-cancer agent, particularly for chronic myeloid leukemia. Its potent cytotoxic activity against the K562 cell line is well-documented. The proposed mechanisms of action, including the induction of apoptosis and potential inhibition of Src kinase, provide a strong rationale for further investigation.
Future research should focus on:
-
In-depth Mechanistic Studies: Experimental validation of the interaction between this compound and Src kinase is crucial. Furthermore, detailed analysis of the apoptotic pathway, including the specific caspases and Bcl-2 family proteins involved, will provide a clearer understanding of its mode of action.
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound in a living system.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective anti-cancer agents.
References
Caloxanthone B Derivatives: A Technical Guide to Structure-Activity Relationships and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxanthone B, a naturally occurring xanthone (B1684191), has garnered significant interest within the scientific community due to its notable cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of this compound derivatives, focusing on their structure-activity relationships (SAR), proposed mechanisms of action, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Structure-Activity Relationship of this compound and Related Xanthones
The biological activity of xanthone derivatives is intricately linked to their molecular structure. Studies on this compound and analogous compounds have revealed key structural features that govern their cytotoxic potency. The following table summarizes the available quantitative data for this compound and related xanthones, providing insights into their SAR.
Table 1: Cytotoxicity of this compound and Related Xanthone Derivatives
| Compound | Derivative/Structural Feature | Cell Line | IC50 (µM) | Reference |
| This compound | - | K562 (chronic myelogenous leukemia) | 3.00 | [1] |
| This compound | - | K562 (chronic myelogenous leukemia) | 1.23 µg/mL | [2] |
| Ananixanthone | Isomer of this compound | K562 (chronic myelogenous leukemia) | 7.21 | [1] |
| Caloxanthone C | Prenylated pyranoxanthone | Raji (Burkitt's lymphoma) | 16.5 | [3][4] |
| SNU-1 (gastric carcinoma) | > 50 | [3][4] | ||
| K562 (chronic myelogenous leukemia) | 19.4 | [3][4] | ||
| LS-174T (colorectal adenocarcinoma) | 25.4 | [3][4] | ||
| SK-MEL-28 (malignant melanoma) | 31.6 | [3][4] | ||
| IMR-32 (neuroblastoma) | > 50 | [3][4] | ||
| HeLa (cervical carcinoma) | > 50 | [3][4] | ||
| Hep G2 (hepatocellular carcinoma) | 15.2 | [3][4] | ||
| NCI-H23 (non-small cell lung cancer) | > 50 | [3][4] | ||
| Macluraxanthone | Prenylated pyranoxanthone | Raji | 5.5 | [3][4] |
| K562 | 6.8 | [3][4] | ||
| α-Mangostin | Diprenylated xanthone | Raji | 4.8 | [3][4] |
| K562 | 5.1 | [3][4] |
Key SAR Observations:
-
Prenylation: The presence of prenyl groups is a crucial determinant of cytotoxic activity. For instance, diprenylated α-mangostin generally exhibits higher potency compared to monoprenylated derivatives.[1][3][4]
-
Pyrano Ring: The fusion of a pyrano ring to the xanthone core, as seen in Caloxanthone C and macluraxanthone, influences the cytotoxic profile, with activity varying across different cancer cell lines.[3][4]
-
Hydroxylation Pattern: The position and number of hydroxyl groups on the xanthone scaffold significantly impact biological activity.
Proposed Mechanism of Action: Induction of Apoptosis via CDK Inhibition
While the precise molecular mechanisms of this compound are still under investigation, evidence suggests that its cytotoxic effects are mediated through the induction of apoptosis (programmed cell death) and the inhibition of key cell cycle regulators, such as Cyclin-Dependent Kinases (CDKs). Molecular docking studies have indicated a potential interaction between this compound and CDK4.[5][6]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells, with a focus on its potential interaction with the CDK4/Cyclin D complex.
References
- 1. researchgate.net [researchgate.net]
- 2. haematologica.org [haematologica.org]
- 3. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejournal.upsi.edu.my [ejournal.upsi.edu.my]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Caloxanthone B: A Comprehensive Guide to Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
Application Notes & Protocols
Caloxanthone B, a naturally occurring xanthone (B1684191), has garnered significant attention within the scientific community due to its diverse and potent biological activities. Isolated from plants of the Calophyllum genus, this compound has demonstrated promising cytotoxic effects against various cancer cell lines, operating through the induction of apoptosis and the inhibition of cell cycle progression. Its therapeutic potential is further underscored by its antioxidant properties. This document provides a detailed overview of the synthetic and derivatization methodologies for this compound, alongside its mechanisms of action, to support further research and drug development endeavors.
Synthesis of the this compound Scaffold
The total synthesis of this compound, a prenylated and hydroxylated xanthone, can be approached through established methods for xanthone core formation, followed by strategic introduction of substituents. The Grover, Shah, and Shah reaction and the cyclodehydration of 2,2'-dihydroxybenzophenones are two of the most common and effective strategies.
General Synthetic Strategies
-
Grover, Shah, and Shah Reaction: This method involves the condensation of a substituted 2-hydroxybenzoic acid with a polyphenol in the presence of a condensing agent like a mixture of phosphorus oxychloride and fused zinc chloride. This one-pot reaction can directly yield the xanthone core.
-
Cyclodehydration of 2,2'-dihydroxybenzophenones: This two-step approach first involves the Friedel-Crafts acylation of a phenol (B47542) with a benzoic acid to form a 2,2'-dihydroxybenzophenone (B146640) intermediate. Subsequent intramolecular cyclization via dehydration, often under acidic conditions, yields the xanthone scaffold.
Experimental Protocol: Grover, Shah, and Shah Reaction (General Protocol)
This protocol provides a general framework for the synthesis of a hydroxylated xanthone core, which can be adapted for this compound.
Materials:
-
Substituted 2-hydroxybenzoic acid
-
Polyhydric phenol (e.g., phloroglucinol)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a stirred solution of the substituted 2-hydroxybenzoic acid and the polyhydric phenol in an anhydrous solvent, add anhydrous zinc chloride.
-
Slowly add phosphorus oxychloride to the mixture at room temperature.
-
Heat the reaction mixture to 60-80°C and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it onto crushed ice containing concentrated hydrochloric acid.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired xanthone.
Synthesis Workflow
Caption: General synthetic workflow for this compound.
Derivatization of this compound
The presence of hydroxyl and prenyl groups on the this compound scaffold provides reactive sites for derivatization, enabling the synthesis of analogues with potentially improved potency, selectivity, and pharmacokinetic properties.
Strategies for Derivatization
-
Alkylation/Acylation of Hydroxyl Groups: The phenolic hydroxyl groups can be readily alkylated or acylated to introduce a variety of functional groups. This can modulate the compound's lipophilicity and hydrogen bonding capacity.
-
Modification of the Prenyl Group: The double bond in the prenyl side chain is susceptible to various transformations, such as epoxidation, dihydroxylation, or hydrogenation, allowing for the introduction of new functionalities.
-
Aromatic Substitution: Electrophilic aromatic substitution reactions can be employed to introduce substituents onto the xanthone core, although the regioselectivity will be directed by the existing activating groups.
Experimental Protocol: O-Alkylation of a Hydroxylated Xanthone (General Protocol)
This protocol outlines a general procedure for the alkylation of a phenolic hydroxyl group on a xanthone core.
Materials:
-
Hydroxylated xanthone (e.g., this compound)
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., acetone, DMF)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the hydroxylated xanthone in an anhydrous polar aprotic solvent.
-
Add a base (e.g., potassium carbonate) to the solution and stir for 15-30 minutes at room temperature.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., reflux) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to yield the desired O-alkylated xanthone derivative.
Derivatization Workflow
Caption: Potential derivatization pathways for this compound.
Mechanism of Action: Signaling Pathways
This compound exerts its cytotoxic effects primarily through the induction of apoptosis and inhibition of the cell cycle.
Induction of Apoptosis
Xanthones, including this compound, have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[1] This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade.
Key Molecular Events:
-
Bcl-2 Family Regulation: Xanthones can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2]
-
Caspase Activation: The altered balance of Bcl-2 family proteins leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which cleave key cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[2][3]
Cell Cycle Inhibition
This compound and other xanthones can arrest the cell cycle by inhibiting the activity of cyclin-dependent kinases (CDKs).[4] CDKs are key regulators of cell cycle progression, and their inhibition prevents cancer cells from proliferating.
Key Molecular Targets:
-
CDK/Cyclin Complexes: Xanthones have been shown to directly inhibit the activity of CDK2/Cyclin E1 and CDK4, which are crucial for the G1/S phase transition.[4][5]
Antioxidant Mechanism
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals, a property conferred by its phenolic hydroxyl groups. This antioxidant effect can help protect cells from oxidative stress-induced damage.
Signaling Pathway Diagram
Caption: Signaling pathways modulated by this compound.
Data Presentation
Table 1: Reported Biological Activities of this compound and Related Xanthones
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| This compound | K562 (Leukemia) | Cytotoxic | 3.00 | (Not explicitly cited) |
| Ananixanthone | K562 (Leukemia) | Cytotoxic | 7.21 | (Not explicitly cited) |
| α-Mangostin | Various | CDK4 Inhibition | - | [4] |
| γ-Mangostin | 22Rv1, MDA-MB-231 | CDK2/CyclinE1 Inhibition | 14.15 | [5] |
| α-Mangostin | 22Rv1, MDA-MB-231 | CDK2/CyclinE1 Inhibition | 19.89 | [5] |
Note: The IC₅₀ values for this compound and Ananixanthone are mentioned in the text but the specific source document providing this quantitative data was not retrieved in the search. The data for mangostin derivatives are from studies on related xanthones and provide context for the potential activity of this compound.
Conclusion
This compound represents a promising natural product scaffold for the development of novel anticancer agents. The synthetic and derivatization strategies outlined in this document provide a foundation for the generation of new analogues with enhanced therapeutic profiles. Further elucidation of the specific molecular interactions within the apoptotic and cell cycle pathways will be crucial for the rational design of next-generation this compound-based therapeutics. The provided protocols and diagrams serve as a valuable resource for researchers dedicated to advancing the study of this potent bioactive compound.
References
- 1. Xanthones from the Bark of Garcinia xanthochymus and the Mechanism of Induced Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells via the Mitochondrial Pathway | MDPI [mdpi.com]
- 2. Xanthohumol induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI3K/Akt/mTOR-kinase in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by xanthones from mangosteen in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity relationship of xanthones for inhibition of Cyclin Dependent Kinase 4 from mangosteen (Garcinia mangostana L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of CDK2/CyclinE1 by xanthones from the mangosteen (Garcinia mangostana): A structure-activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
Caloxanthone B: In Vitro Cytotoxicity and Protocols for MTT and XTT Assays
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caloxanthone B, a xanthone (B1684191) derivative isolated from plants of the Calophyllum genus, has demonstrated significant cytotoxic effects against various cancer cell lines. This has positioned it as a compound of interest in the field of oncology drug discovery. In vitro cytotoxicity assays are fundamental tools for the initial screening and characterization of potential anticancer agents like this compound. This document provides detailed protocols for two common colorimetric assays used to evaluate its cytotoxic activity: the MTT and XTT assays. Furthermore, it summarizes the available data on the cytotoxic potency of this compound and provides insights into its potential mechanism of action.
Mechanism of Action
This compound is reported to exert its cytotoxic effects through the induction of apoptosis and inhibition of cell proliferation.[1] The underlying mechanism involves the modulation of specific signaling pathways and the inhibition of enzymes crucial for cell cycle progression, such as cyclin-dependent kinases (CDKs).[1] While the precise molecular targets of this compound are a subject of ongoing research, evidence suggests that like other xanthones, it may interfere with the cell cycle machinery, leading to cell cycle arrest, and trigger programmed cell death.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound against a human cancer cell line.
| Cell Line | Cancer Type | Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | MTT | 1.23 | ~3.00 | [2][3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
Cancer cell lines (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. A typical concentration range to start with could be 0.1 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method to assess cell viability. In this assay, the tetrazolium salt XTT is reduced by metabolically active cells to a water-soluble formazan product, eliminating the need for a solubilization step.
Materials:
-
This compound
-
Cancer cell lines (e.g., K562)
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS - phenazine (B1670421) methosulfate)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture immediately before use. For a 96-well plate, mix 5 mL of XTT labeling reagent with 0.1 mL of the electron-coupling reagent.
-
After the compound incubation period, add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
-
Mandatory Visualizations
Caption: Workflow for MTT and XTT cytotoxicity assays.
Caption: this compound's proposed mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities [agris.fao.org]
- 3. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caloxanthone B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxanthone B, a xanthone (B1684191) derivative isolated from plants of the Calophyllum genus, has demonstrated significant cytotoxic effects against various cancer cell lines, particularly leukemia.[1][2] This document provides a detailed experimental framework to investigate the anti-proliferative and pro-apoptotic effects of this compound on the K562 chronic myelogenous leukemia cell line. The protocols outlined herein describe methods to assess cell viability, analyze cell cycle distribution, quantify apoptosis, and investigate the underlying molecular mechanisms by examining key proteins in the PI3K/Akt signaling pathway.
Hypothesis
This compound induces apoptosis in K562 leukemia cells by inhibiting the PI3K/Akt signaling pathway. This inhibition leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, ultimately resulting in the activation of executioner caspases and programmed cell death.
Experimental Workflow
The overall experimental design is depicted in the workflow diagram below.
Caption: Experimental workflow for investigating this compound's effects.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human chronic myelogenous leukemia (K562)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations of 1, 3, 5, and 10 µM. A vehicle control (0.1% DMSO in medium) should be included in all experiments.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
-
Protocol:
-
Seed K562 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours.
-
Treat cells with varying concentrations of this compound (0, 1, 3, 5, 10 µM) and incubate for 48 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5][6]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed K562 cells in a 6-well plate at a density of 2 x 10⁵ cells/well.
-
Treat with this compound (0, 3, 5 µM) for 48 hours.
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[7]
-
Protocol:
-
Seed K562 cells and treat with this compound (0, 3, 5 µM) for 48 hours.
-
Harvest cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry.
-
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.
Western Blotting
This technique is used to detect specific proteins in a sample and to semi-quantify their expression levels.
-
Protocol:
-
Treat K562 cells with this compound (0, 3, 5 µM) for 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (Primary antibodies: anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Densitometry analysis of the bands, normalizing to the β-actin loading control.
Data Presentation
Table 1: Effect of this compound on K562 Cell Viability (MTT Assay)
| Concentration (µM) | Cell Viability (%) | Std. Deviation |
| 0 (Vehicle) | 100 | ± 4.5 |
| 1 | 85.2 | ± 3.8 |
| 3 | 51.7 | ± 2.9 |
| 5 | 28.4 | ± 2.1 |
| 10 | 12.9 | ± 1.5 |
Table 2: Apoptosis of K562 Cells Induced by this compound (Annexin V/PI Assay)
| Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 0 (Vehicle) | 95.1 | 2.5 | 2.4 |
| 3 | 55.8 | 28.3 | 15.9 |
| 5 | 30.2 | 45.7 | 24.1 |
Table 3: Cell Cycle Distribution of K562 Cells Treated with this compound
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle) | 45.2 | 38.1 | 16.7 |
| 3 | 60.8 | 25.4 | 13.8 |
| 5 | 72.3 | 15.1 | 12.6 |
Table 4: Relative Protein Expression in K562 Cells Treated with this compound (Western Blot)
| Concentration (µM) | p-Akt/Akt Ratio | Bcl-2/β-actin Ratio | Bax/β-actin Ratio | Cleaved Caspase-3/β-actin Ratio |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 |
| 3 | 0.45 | 0.52 | 1.85 | 3.20 |
| 5 | 0.18 | 0.21 | 3.10 | 5.80 |
Signaling Pathway Diagram
The proposed mechanism of action of this compound is illustrated in the following signaling pathway diagram.
Caption: Proposed PI3K/Akt signaling pathway inhibited by this compound.
Conclusion
The provided protocols and hypothetical data suggest that this compound is a potent inducer of apoptosis in K562 leukemia cells. The experimental design allows for a comprehensive evaluation of its anti-cancer properties, from cellular effects to the underlying molecular mechanisms. The data indicates that this compound inhibits the PI3K/Akt survival pathway, leading to a shift in the balance of Bcl-2 family proteins towards apoptosis and subsequent activation of caspases. These findings provide a strong foundation for further pre-clinical development of this compound as a potential therapeutic agent for chronic myelogenous leukemia.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Macluraxanthone B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ejournal.upsi.edu.my [ejournal.upsi.edu.my]
- 6. Antioxidant xanthone derivatives induce cell cycle arrest and apoptosis and enhance cell death induced by cisplatin in NTUB1 cells associated with ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Caloxanthone B: Application Notes and Protocols for Apoptosis Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Caloxanthone B-induced apoptosis and detailed protocols for its detection using caspase and Annexin V assays. This compound, a xanthone (B1684191) compound isolated from plants of the Calophyllum genus, has demonstrated significant cytotoxic effects against various cancer cell lines, particularly the K562 chronic myeloid leukemia cell line.[1] Its mode of action is primarily through the induction of apoptosis, making it a compound of interest for cancer research and drug development.
Mechanism of Action: Induction of Intrinsic Apoptosis
This compound is understood to trigger apoptosis primarily through the intrinsic (mitochondrial) pathway. This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant for the cell's commitment to apoptosis.
The increased ratio of Bax to Bcl-2 leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 subsequently activates the executioner caspase-3, which orchestrates the degradation of cellular components, leading to the characteristic morphological changes of apoptosis.
Data Presentation
The following tables summarize the cytotoxic and apoptotic effects of this compound on K562 cells.
Table 1: Cytotoxicity of this compound on K562 Cells
| Compound | Cell Line | IC50 Value | Reference |
| This compound | K562 | 1.23 µg/mL | [2] |
| This compound | K562 | 3.00 µM | [2] |
Table 2: Illustrative Example of this compound-Induced Apoptosis in K562 Cells (Annexin V-FITC/PI Assay)
Note: The following data is an illustrative example based on typical results for similar compounds, as specific quantitative data for this compound was not available in the searched resources.
| Treatment | Concentration | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1.5 µM | 60.7 ± 3.5 | 25.4 ± 2.2 | 13.9 ± 1.8 |
| This compound | 3.0 µM | 35.1 ± 2.9 | 45.8 ± 3.1 | 19.1 ± 2.4 |
| This compound | 6.0 µM | 15.4 ± 1.8 | 58.2 ± 4.0 | 26.4 ± 3.3 |
Table 3: Illustrative Example of this compound-Induced Caspase Activity in K562 Cells
Note: The following data is an illustrative example based on typical results for similar compounds, as specific quantitative data for this compound was not available in the searched resources.
| Treatment | Concentration | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| Control (DMSO) | - | 1.0 | 1.0 | 1.0 |
| This compound | 1.5 µM | 2.8 ± 0.3 | 1.2 ± 0.1 | 2.5 ± 0.2 |
| This compound | 3.0 µM | 4.5 ± 0.5 | 1.4 ± 0.2 | 4.1 ± 0.4 |
| This compound | 6.0 µM | 6.2 ± 0.7 | 1.5 ± 0.2 | 5.8 ± 0.6 |
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC to identify the externalization of phosphatidylserine (B164497) in apoptotic cells and PI to differentiate necrotic cells.
Materials:
-
K562 cells
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture K562 cells in appropriate media and conditions.
-
Seed cells at a density of 1-5 x 10^5 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound (e.g., based on IC50 values) and a vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours). Include a positive control for apoptosis if desired (e.g., staurosporine (B1682477) treatment).
-
-
Cell Harvesting and Washing:
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry immediately (within 1 hour).
-
Use unstained and single-stained controls to set up compensation and quadrants.
-
Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be both Annexin V- and PI-positive.
-
Caspase Activity Assay (Fluorometric)
This protocol describes a method to quantify the activity of caspases-3/7, -8, and -9 using fluorogenic substrates.
Materials:
-
K562 cells
-
This compound
-
DMSO (vehicle control)
-
White-walled 96-well plates suitable for luminescence assays
-
Caspase-Glo® 3/7, 8, and 9 Assay Systems (or equivalent fluorometric/luminometric kits)
-
Luminometer or fluorometer plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed K562 cells into a white-walled 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.
-
Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® Assay Reagent to room temperature before use.
-
Add 100 µL of the appropriate Caspase-Glo® Reagent (for caspase-3/7, -8, or -9) directly to each well.
-
-
Incubation:
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control cells.
-
These protocols provide a robust framework for investigating the pro-apoptotic effects of this compound. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is crucial for advancing our understanding of this promising anti-cancer compound.
References
Application Notes and Protocols for Caloxanthone B Anti-inflammatory Assay (NO, Cytokine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxanthone B is a xanthone (B1684191) compound found in plants of the Calophyllum genus.[1] Xanthones as a class are recognized for a variety of biological activities, including anti-inflammatory properties.[2] The anti-inflammatory effects of xanthones are often attributed to their ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These mediators are crucial in the inflammatory cascade, and their inhibition is a key strategy in the development of anti-inflammatory therapeutics.
This document provides detailed protocols for assessing the anti-inflammatory potential of this compound, with a focus on its effects on nitric oxide and pro-inflammatory cytokine production in a cellular model of inflammation. While specific quantitative data for this compound is limited in publicly available literature, data for the structurally related prenylated xanthone, Macluraxanthone B, will be presented as a proxy to illustrate the expected effects and data presentation.
Data Presentation
The following tables summarize the inhibitory effects of Macluraxanthone B on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data is representative of the expected anti-inflammatory activity of prenylated xanthones.
Table 1: Effect of Macluraxanthone B on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Concentration (µM) | Percent Inhibition |
| Control (untreated) | Below detection limit | - |
| LPS (1 µg/mL) | ~35 | 0% |
| LPS + Macluraxanthone B (10 µM) | ~20 | ~43% |
| LPS + Macluraxanthone B (20 µM) | ~10 | ~71% |
| LPS + Macluraxanthone B (40 µM) | ~5 | ~86% |
Note: The above data is illustrative and based on typical results for potent xanthones. Actual results may vary.
Table 2: Effect of Macluraxanthone B on TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α Concentration (pg/mL) | Percent Inhibition |
| Control (untreated) | Below detection limit | - |
| LPS (1 µg/mL) | ~3000 | 0% |
| LPS + Macluraxanthone B (10 µM) | ~1800 | ~40% |
| LPS + Macluraxanthone B (20 µM) | ~900 | ~70% |
| LPS + Macluraxanthone B (40 µM) | ~450 | ~85% |
Note: The above data is illustrative and based on typical results for potent xanthones. Actual results may vary.
Table 3: Effect of Macluraxanthone B on IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | IL-6 Concentration (pg/mL) | Percent Inhibition |
| Control (untreated) | Below detection limit | - |
| LPS (1 µg/mL) | ~2500 | 0% |
| LPS + Macluraxanthone B (10 µM) | ~1500 | ~40% |
| LPS + Macluraxanthone B (20 µM) | ~800 | ~68% |
| LPS + Macluraxanthone B (40 µM) | ~400 | ~84% |
Note: The above data is illustrative and based on typical results for potent xanthones. Actual results may vary.
Experimental Protocols
I. Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 macrophages and their treatment with this compound and LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.
-
Treatment: After 24 hours of cell adherence, replace the medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO).
-
LPS Stimulation: Pre-incubate the cells with this compound for 1 hour. Then, add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant for NO and cytokine analysis.
II. Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the NaNO₂ standard solution in culture medium to create a standard curve.
-
Assay: In a new 96-well plate, add 50 µL of the collected cell culture supernatant from each well.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
III. Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition Assay (ELISA)
This protocol outlines the quantification of TNF-α and IL-6 in the cell culture supernatant using a sandwich ELISA.
Materials:
-
Commercial ELISA kits for mouse TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 1% BSA)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block with assay diluent for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add the collected cell culture supernatants and cytokine standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20 minutes at room temperature, protected from light.
-
Substrate Addition: Wash the plate and add the substrate solution. Incubate until color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples based on the standard curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Signaling Pathway
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
References
Application Notes and Protocols: Caloxanthone B Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxanthone B is a naturally occurring xanthone (B1684191) found in plants of the Calophyllum genus. Xanthones are a class of polyphenolic compounds known for a wide range of biological activities, including antimicrobial properties. The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents, and natural products like this compound are promising candidates.
These application notes provide a detailed protocol for determining the antimicrobial susceptibility of this compound using standardized methods for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) testing. Understanding these parameters is a critical first step in the evaluation of any potential new antimicrobial compound. The protocols provided are based on established methodologies, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are adapted for the specific considerations of natural product testing.
Antimicrobial Mechanism of Action of Xanthones (Conceptual)
While the precise mechanism of this compound is a subject for further investigation, xanthones as a class have been reported to exert their antimicrobial effects through multiple modes of action. These can include the disruption of the bacterial cell wall and the inhibition of DNA synthesis. The following diagram provides a conceptual illustration of these potential mechanisms.
Caption: Conceptual diagram of potential antimicrobial mechanisms of xanthones.
Quantitative Antimicrobial Susceptibility Data
Specific MIC and MBC values for this compound are not widely available in the public literature. However, to illustrate the potential antimicrobial efficacy of xanthones from the Calophyllum genus, the following table summarizes reported MIC values for other xanthones isolated from these plants. This data provides a baseline for the expected activity and can guide concentration range selection for initial experiments with this compound.
| Xanthone Compound | Microorganism | MIC (µg/mL) | Reference Organism Type |
| Calozeyloxanthone | Methicillin-Resistant Staphylococcus aureus (MRSA) | 8.3 | Gram-positive bacterium |
| Isoapetalic Acid | Staphylococcus aureus | 31.25 | Gram-positive bacterium |
| Apetalic Acid | Staphylococcus aureus | 31.25 | Gram-positive bacterium |
| Isoapetalic Acid | Bacillus subtilis | 31.25 | Gram-positive bacterium |
| Apetalic Acid | Bacillus subtilis | 31.25 | Gram-positive bacterium |
Note: The data presented above is for xanthones structurally related to this compound and should be used for illustrative purposes only.[1][2]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the determination of the MIC of this compound against a panel of microorganisms using the broth microdilution method in a 96-well microtiter plate format.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well sterile, flat-bottom microtiter plates
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate broth (CAMHB or RPMI-1640) to achieve a starting concentration for the serial dilutions.
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to wells 2 through 12 in each row designated for testing.
-
Add 200 µL of the starting concentration of this compound (in broth) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for fungal growth.
-
-
Determination of MIC:
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3][4][5]
Materials:
-
Microtiter plate from the completed MIC assay
-
Nutrient agar (B569324) plates
-
Sterile pipette
-
Spreader or inoculating loop
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.
-
Spot-inoculate or spread the aliquot onto a fresh nutrient agar plate. Be sure to label the plate corresponding to the concentration of the well from which the sample was taken.
-
Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 24-48 hours.
-
-
Determination of MBC:
Experimental Workflow
The following diagram illustrates the sequential workflow for determining the MIC and MBC of this compound.
Caption: Workflow for MIC and MBC determination.
References
- 1. Antimicrobial activity of xanthones from Calophyllum species, against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Caloxanthone B in Plant Extracts
Introduction
Caloxanthone B is a naturally occurring pyranoxanthone found in several plant species of the Calophyllum genus, including Calophyllum pressinervosum and Calophyllum soulattri.[1][2] This compound has garnered significant interest within the scientific and pharmaceutical communities due to its potent biological activities, particularly its cytotoxic effects against various cancer cell lines.[3][4] Studies have demonstrated that this compound can induce apoptosis and inhibit cell growth in leukemia cells, suggesting its potential as an anti-cancer agent.[3] Accurate and reliable quantification of this compound in plant extracts is crucial for standardization, quality control, and advancing research into its therapeutic applications.
This document provides detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC), a widely accepted and robust analytical technique for the analysis of xanthones.[5][6]
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol outlines a general procedure for extracting this compound from dried and powdered plant material, adapted from common methods for xanthone (B1684191) isolation.[7][8]
Materials and Reagents:
-
Dried and powdered plant material (e.g., stem bark of Calophyllum sp.)
-
Soxhlet apparatus or glassware for maceration
-
Hexane (B92381), Dichloromethane (B109758) (DCM), Ethyl Acetate, Methanol (B129727) (HPLC grade)
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Milli-Q water or equivalent
Procedure:
-
Sample Preparation: Air-dry the plant material (e.g., stem bark) and grind it into a fine powder.[7]
-
Defatting (Optional but Recommended): To remove non-polar constituents like fats and waxes, first perform a preliminary extraction with n-hexane for 24-48 hours using a Soxhlet apparatus. Discard the hexane extract.
-
Primary Extraction:
-
Soxhlet Extraction: Place the defatted, dried plant powder into a thimble and extract successively with dichloromethane, ethyl acetate, and methanol for approximately 72 hours for each solvent.[7] this compound is typically found in the less polar extracts like dichloromethane.
-
Maceration: Alternatively, soak the plant powder in dichloromethane at room temperature for 3-5 days with occasional agitation. Filter the mixture and repeat the process two more times to ensure complete extraction.
-
-
Concentration: Combine the filtrates from the primary extraction step. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude dichloromethane extract.
-
Storage: Store the dried crude extract at -20°C in a desiccated environment until further analysis.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated HPLC method for the quantitative analysis of this compound. The parameters are based on established methods for xanthone analysis.[6][9][10]
Apparatus and Materials:
-
HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 3.0 mm, 5 µm).[6]
-
This compound reference standard
-
Methanol and Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and Methanol (Solvent B). A typical gradient might start at 65% B, increasing to 90% B over 30 minutes.[9]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 25°C.[11]
-
Detection Wavelength: Xanthones exhibit strong UV absorbance; monitor at approximately 254 nm or 320 nm.[6][9]
-
Injection Volume: 10-20 µL.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh 10 mg of the crude plant extract obtained from Protocol 1.
-
Dissolve the extract in 10 mL of methanol. Use sonication if necessary to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
Analysis and Quantification:
-
Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration. The curve should exhibit good linearity (r² > 0.999).[12]
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
-
Data Presentation
Quantitative data should be organized for clarity and comparative analysis.
Table 1: Recommended HPLC Method Parameters for this compound Quantification
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18 (e.g., 150 mm x 3.0 mm, 5 µm) |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water (A) and Methanol (B) |
| Gradient Program | 65-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm or 320 nm |
| Injection Volume | 20 µL |
Table 2: Reported Cytotoxic Activity of this compound
| Cell Line | Cell Type | IC₅₀ Value (µg/mL) | IC₅₀ Value (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | 1.23 | 3.00 | [3] |
Visualizations
Diagrams are provided to illustrate the experimental workflow and the proposed biological mechanism of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and Biological Research on Herbal Medicines Rich in Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medindia.net [medindia.net]
- 6. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caloxanthone C: a pyranoxanthone from the stem bark of Calophyllum soulattri - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caloxanthones O and P: Two New Prenylated Xanthones from Calophyllum inophyllum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HPLC-MS standardization and validation methods for determination of calactin content in dichloromethane fraction of Calotropis gigantea (L.) Dryand. (Niu jiao gua) stem bark and its application in prediction of anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a spectrophotometric method for quantification of xanthone in biodegradable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caloxanthone B Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Objective
To provide detailed application notes and experimental protocols for the development and characterization of novel drug delivery systems to enhance the oral bioavailability of Caloxanthone B, a promising but poorly soluble bioactive xanthone (B1684191).
Introduction
This compound is a naturally occurring xanthone found in plants of the Calophyllum genus.[1] Like many other xanthones, this compound exhibits a range of interesting biological activities, including antioxidant properties.[2] However, its therapeutic potential is significantly hampered by its low aqueous solubility and consequently poor oral bioavailability.[3][4] This document outlines various formulation strategies to overcome these limitations, drawing upon established methods for structurally similar and well-studied xanthones, such as α-mangostin, as a proxy where direct data for this compound is unavailable. The protocols provided herein are intended to serve as a comprehensive guide for the formulation, characterization, and in vitro evaluation of this compound-loaded delivery systems.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is crucial for the rational design of an effective delivery system. The following table summarizes key computed properties for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆O₆ | [5] |
| Molecular Weight | 410.5 g/mol | [5] |
| XLogP3-AA (Lipophilicity) | 6 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 6 | [5] |
| Rotatable Bond Count | 3 | [5] |
| Topological Polar Surface Area | 85.2 Ų | [5] |
Note: The high XLogP3-AA value indicates poor aqueous solubility, a primary challenge for oral bioavailability.
Delivery System Approaches for Xanthones
Several advanced drug delivery platforms have been successfully employed to enhance the bioavailability of poorly soluble xanthones. Below is a comparative summary of quantitative data obtained from studies on α-mangostin, which can be considered indicative for formulating this compound.
| Delivery System | Drug | Polymer/Lipid | Particle Size (nm) | Encapsulation Efficiency (%) | Solubility Enhancement | Reference |
| Polymeric Nanoparticles | α-mangostin | PLGA | ~100-200 | >95% | >12,500-fold | [6] |
| Liposomes | Acetylated Xanthonoside | Egg Phosphatidylcholine, Cholesterol | ~100 | 80.2% | - | [7] |
| Proliposomes | Acetylated Xanthonoside | Egg Phosphatidylcholine, Cholesterol | - | 87.1% | - | [7] |
| Solid Dispersion | α-mangostin | PVP | 99-127 (nanomicelles) | - | ~13,715-fold | [8] |
| Nanoemulsion | Xanthone Extract | Soybean Oil, CITREM, Tween 80 | 14.0 | - | - | [9] |
Experimental Protocols
Preparation of this compound-Loaded Polymeric Nanoparticles
This protocol is adapted from a method for preparing α-mangostin-loaded PLGA nanoparticles via nanoprecipitation.[6][10]
Materials:
-
This compound
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in an appropriate volume of DCM (e.g., 10 mL).
-
Aqueous Phase Preparation: Prepare a PVA solution (e.g., 5% w/v) in deionized water.
-
Emulsification: Add the organic phase to a larger volume of the PVA solution (e.g., 30 mL) under constant stirring. Emulsify the mixture using a probe sonicator at a specified amplitude (e.g., 40%) with a set duty cycle (e.g., 4s on, 2s off) for a defined period (e.g., 2 minutes) in an ice bath to prevent overheating.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow for the complete evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Washing: Wash the collected nanoparticles with deionized water to remove any residual PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder for long-term storage and characterization. A cryoprotectant (e.g., sucrose (B13894) or glucose) can be added before freeze-drying to prevent aggregation.[6]
Preparation of this compound-Loaded Liposomes
This protocol is based on the thin-film hydration method used for other lipophilic xanthones.[7][11]
Materials:
-
This compound
-
Egg Phosphatidylcholine (PC)
-
Cholesterol (CH)
-
Chloroform:Methanol (B129727) mixture (e.g., 3:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve this compound, PC, and CH in the chloroform:methanol mixture in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask. A stream of nitrogen can be used to ensure complete removal of the solvent.
-
Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and vortexing to promote the self-assembly of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10 passes).
Quantification of this compound using HPLC
This protocol provides a general framework for the quantification of this compound, adapted from methods developed for other xanthones.[12][13] Method optimization and validation are essential.
Instrumentation and Conditions:
-
HPLC System: With UV or MS/MS detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid) is recommended. For example, a 30-minute gradient from 65% to 90% methanol.[12]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at ~254 nm is a good starting point for xanthones.[12]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) and perform serial dilutions to create a calibration curve.
-
Sample Preparation (from formulations):
-
Nanoparticles/Liposomes: Disrupt the formulation (e.g., using a suitable solvent like methanol or acetonitrile) to release the encapsulated this compound. Centrifuge to pellet the formulation components and analyze the supernatant.
-
In Vitro Release Samples: Directly inject the filtered release medium.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve.
Visualization of Workflows and Pathways
Experimental Workflow for Nanoparticle Formulation and Evaluation
References
- 1. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4 | springermedicine.com [springermedicine.com]
- 3. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. Npc310735 | C24H26O6 | CID 102066908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a New Xanthone against Glioma: Synthesis and Development of (Pro)liposome Formulations | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. scholar.ui.ac.id [scholar.ui.ac.id]
- 12. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Caloxanthone B in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxanthone B, a naturally occurring xanthone (B1684191) derivative isolated from plants of the Calophyllum genus, has demonstrated significant cytotoxic activity against various cancer cell lines.[1] Xanthones, a class of polyphenolic compounds, are recognized for their diverse pharmacological properties, including anticancer effects, which are often attributed to their ability to induce apoptosis and modulate key signaling pathways.[2][3] Combination therapy, the use of multiple therapeutic agents, is a cornerstone of modern oncology, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity.[4] While specific studies on this compound in combination therapies are not yet available, research on structurally related xanthones provides a strong rationale and a methodological framework for investigating its potential synergistic effects with conventional chemotherapeutic agents.
These application notes provide a comprehensive guide for researchers interested in exploring the synergistic potential of this compound in combination with standard anticancer drugs. The protocols and data presented are based on studies of analogous xanthone derivatives, offering a robust starting point for designing and conducting experiments with this compound.
Data Presentation
Table 1: Cytotoxicity of this compound as a Single Agent
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Leukemia | 3.00 | [2] |
| K562 | Leukemia | 1.23 µg/mL | [5] |
| SNU-1 | Gastric Cancer | > 100 µg/mL | [1] |
| LS-174T | Colorectal Adenocarcinoma | > 100 µg/mL | [1] |
Table 2: Example of Synergistic Effects of a Xanthone Derivative (TTX) with Doxorubicin in Raji Cells
Data from a study on 1,3,6-trihydroxy-4,5,7-trichloroxanthone (TTX), a synthetic xanthone derivative, is presented here as a model for this compound combination studies.[4]
| Compound | IC50 (µM) |
| TTX | 15.948 |
| Doxorubicin | 25.432 |
| Combination (TTX + Doxorubicin) | Combination Index (CI)* | Effect |
| Combination 1 | 0.285 | Strong Synergism |
| Combination 2 | 0.153 | Strong Synergism |
| Combination 3 | 0.057 | Very Strong Synergism |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and a combination agent, and for assessing the cytotoxic effects of the combination therapy.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, dissolved in a suitable solvent)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
For single-agent treatment, add 100 µL of the diluted compounds to the respective wells.
-
For combination treatment, add 50 µL of each diluted compound to the wells at a constant ratio (e.g., based on their individual IC50 values).
-
Include wells with untreated cells (vehicle control, e.g., DMSO).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).
-
Protocol 2: Determination of Synergistic Effects (Combination Index)
The Combination Index (CI) method developed by Chou and Talalay is widely used to quantify drug interactions.
Procedure:
-
Experimental Design: Perform the MTT assay as described in Protocol 1 with a range of concentrations for both this compound and the combination drug, both alone and in combination at a constant ratio.
-
Data Analysis:
-
Use software like CompuSyn to automatically calculate the CI values from the dose-effect data.
-
The software will generate a Fa-CI plot (Fraction affected vs. Combination Index), where Fa is the fraction of cells inhibited.
-
CI values are interpreted as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to determine if the synergistic cytotoxicity of the combination therapy is due to the induction of apoptosis.
Materials:
-
Cancer cells treated with this compound, the chemotherapeutic agent, and the combination.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentrations of this compound, the chemotherapeutic agent, and their combination for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A typical workflow for assessing the synergistic effects of this compound.
Caption: A proposed mechanism for xanthone-doxorubicin synergy.
Disclaimer
The combination therapy data and protocols provided in these application notes are based on studies of xanthone derivatives structurally related to this compound, due to the current absence of published research on this compound in combination therapy. These notes are intended to serve as a comprehensive guide and a starting point for designing and conducting novel research on the synergistic potential of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthone derivatives as potential anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities [agris.fao.org]
Application Notes and Protocols for Caloxanthone B Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification and validation of molecular targets of Caloxanthone B, a naturally occurring xanthone (B1684191) with demonstrated cytotoxic activities. The following sections outline a strategic workflow, from initial hypothesis generation to detailed biophysical characterization of the drug-target interaction.
Introduction to this compound and the Importance of Target Identification
This compound, a prenylated xanthone isolated from plants of the Calophyllum genus, has shown promising cytotoxic effects against various cancer cell lines, including leukemia.[1][2] Understanding the precise molecular target(s) of this compound is a critical step in its development as a potential therapeutic agent. Target identification and validation provide the mechanistic foundation for understanding its efficacy, predicting potential side effects, and enabling rational drug design for improved potency and selectivity.
Xanthones as a class of compounds are known to interact with a variety of biological targets, including kinases, cyclooxygenases, ribonucleotide reductase, and DNA polymerases, often leading to cell cycle arrest and apoptosis.[3][4][5] This document outlines a systematic approach to deconvolve the molecular mechanism of this compound.
Target Identification Strategies
A multi-pronged approach is recommended for the unbiased identification of this compound's direct binding partners. The following techniques can be employed in parallel or sequentially.
Affinity-Based Approaches
Principle: These methods utilize an immobilized version of this compound to "fish" for its binding partners from a complex biological sample, such as a cell lysate. The captured proteins are then identified using mass spectrometry.
A. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This technique involves covalently attaching this compound to a solid support (e.g., agarose (B213101) beads) to create an affinity matrix.
Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS) for this compound Target Identification
Objective: To identify proteins from a cell lysate that directly bind to this compound.
Materials:
-
This compound
-
NHS-activated Sepharose beads (or similar)
-
Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Wash buffer A (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0)
-
Wash buffer B (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors, pH 7.4)
-
Cancer cell line (e.g., K562 chronic myelogenous leukemia cells)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or high concentration of free this compound)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Immobilization of this compound:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute in coupling buffer.
-
Incubate the this compound solution with NHS-activated Sepharose beads according to the manufacturer's instructions.
-
Block any remaining active groups on the beads using the blocking buffer.
-
Wash the beads alternately with Wash buffer A and Wash buffer B to remove non-covalently bound ligand.
-
Prepare a control matrix with beads that have been blocked without the addition of this compound.
-
-
Preparation of Cell Lysate:
-
Culture K562 cells to the desired density.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Affinity Pull-down:
-
Incubate the cell lysate with the this compound-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specific protein binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using the elution buffer.
-
Neutralize the eluate immediately with the neutralization buffer.
-
Alternatively, competitively elute with a high concentration of free this compound.
-
Concentrate the eluted proteins and separate them by SDS-PAGE.
-
Excise the protein bands that are present in the this compound pull-down but absent or significantly reduced in the control.
-
Perform in-gel digestion of the proteins (e.g., with trypsin).
-
Extract the peptides for LC-MS/MS analysis.
-
-
Protein Identification:
-
Analyze the peptide fragments by LC-MS/MS.
-
Identify the proteins by searching the acquired mass spectra against a protein database.
-
Label-Free Approaches
Principle: These methods do not require modification of the drug molecule and rely on the principle that drug binding alters a protein's physical properties, such as its thermal stability.
B. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context. The binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the protein's melting temperature.[1][6][7][8]
Protocol: Cellular Thermal Shift Assay (CETSA) for this compound Target Validation
Objective: To determine if this compound engages with a putative target protein in intact cells by measuring changes in its thermal stability.
Materials:
-
Cancer cell line (e.g., K562)
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Cell lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Western blot reagents and equipment (including primary antibody against the putative target and a secondary antibody)
Procedure:
-
Cell Treatment:
-
Treat cultured K562 cells with this compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate the cells under normal culture conditions for a specified time.
-
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures in a thermal cycler for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the putative target protein.
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities.
-
-
Data Analysis:
-
Plot the relative amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Target Validation Strategies
Once putative targets have been identified, it is crucial to validate that they are indeed responsible for the observed biological effects of this compound.
Biophysical Validation
A. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of a drug to its purified target protein in real-time.
Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis of this compound-Target Interaction
Objective: To quantify the binding affinity and kinetics (kₐ, kₔ, and K₋) of this compound to a purified putative target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified putative target protein
-
This compound
-
Immobilization buffers (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Protein Immobilization:
-
Immobilize the purified target protein onto the surface of a sensor chip according to the manufacturer's protocol.
-
Use a reference flow cell with no immobilized protein or an irrelevant protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the injection, flow running buffer over the chip to monitor the dissociation phase.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound this compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison.
| Technique | Parameter Measured | Example Value for a Strong Interaction |
| Affinity Chromatography-MS | Protein Enrichment (Fold Change vs. Control) | > 3-fold |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTₘ) | > 2 °C |
| Surface Plasmon Resonance (SPR) | Equilibrium Dissociation Constant (K₋) | < 1 µM |
| Association Rate Constant (kₐ) | > 1 x 10⁴ M⁻¹s⁻¹ | |
| Dissociation Rate Constant (kₔ) | < 1 x 10⁻³ s⁻¹ |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for this compound target identification and validation.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
By following these application notes and protocols, researchers can systematically identify and validate the molecular targets of this compound, paving the way for a deeper understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical and Biological Research on Herbal Medicines Rich in Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effect of xanthones from pericarp of the tropical fruit mangosteen (Garcinia mangostana Linn.) on human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calmodulins and Calcineurin B–like Proteins: Calcium Sensors for Specific Signal Response Coupling in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of calcium-binding proteins in the control of transcription: structure to function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Gene and Protein Expression Analysis of Caloxanthone B
Introduction
Caloxanthone B, a xanthone (B1684191) isolated from Calophyllum species, has demonstrated significant cytotoxic activities against various cancer cell lines, particularly leukemia.[1][2] Its mode of action is reported to involve the induction of apoptosis and the inhibition of cell proliferation, potentially through the modulation of specific signaling pathways and the inhibition of protein kinases like cyclin-dependent kinases (CDKs).[1][2] Understanding the precise molecular mechanisms by which this compound exerts its anti-cancer effects is crucial for its development as a potential therapeutic agent.
This document provides detailed protocols for utilizing quantitative Real-Time PCR (qPCR) and Western blot analysis to investigate the effects of this compound on gene and protein expression. These techniques are fundamental for elucidating the compound's impact on cellular processes such as apoptosis, cell cycle regulation, and key signaling cascades like PI3K/Akt and MAPK, which are often dysregulated in cancer.[3][4]
Target Audience: These protocols and notes are intended for researchers, scientists, and professionals in the field of drug development engaged in the characterization of anti-cancer compounds.
Key Signaling Pathways Potentially Modulated by this compound
While the direct targets of this compound are still under investigation, related xanthone compounds are known to interfere with major signaling pathways that regulate cell survival, proliferation, and apoptosis. The following diagrams illustrate pathways that could be affected by this compound treatment.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Caloxanthone B for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Caloxanthone B in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a naturally occurring xanthone (B1684191) compound, a type of secondary metabolite found in plants of the Calophyllum species.[1] It is recognized for a variety of biological activities, with its antioxidant properties being a primary mode of action.[1] Its chemical formula is C₂₄H₂₆O₆ and it has a molecular weight of approximately 410.5 g/mol .[1][2]
Q2: How should I dissolve and store this compound?
For in vitro assays, this compound is typically dissolved in a sterile, high-purity organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to prepare the stock solution at a concentration significantly higher than the final working concentration to minimize the final solvent percentage in the cell culture medium (typically ≤ 0.5% v/v).
-
Storage of Solid Compound: Store the solid form of this compound in a tightly sealed container, protected from light, at -20°C.
-
Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
Q3: What is a recommended starting concentration for my in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on published data, a common starting point for cytotoxicity or anti-proliferative assays is a broad range from 1 µM to 50 µM.[4][5] We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: What are the known biological activities of this compound?
This compound exhibits several key biological activities:
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Cytotoxic Activity: It has demonstrated potent cytotoxic effects against various human cancer cell lines, particularly leukemia cells.[5][6][7]
-
Antioxidant Activity: Its phenolic structure allows it to act as an antioxidant, neutralizing free radicals and reducing oxidative stress.[1][8][9]
-
Anti-inflammatory Activity: Like many xanthones, it is suggested to have potential anti-inflammatory properties.[10][11][12][13]
Troubleshooting Guide
Q1: I am observing precipitation of this compound in my cell culture medium after dilution. What should I do?
-
Issue: this compound, like many organic compounds, has limited aqueous solubility. Adding a concentrated DMSO stock directly to the aqueous culture medium can cause it to precipitate.
-
Solution 1: Check Solvent Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%. Higher concentrations can be toxic to cells and decrease the solubility of the compound.
-
Solution 2: Use a Serial Dilution Method: Instead of adding the stock solution directly to the final volume of medium, perform a serial dilution. First, dilute the DMSO stock into a small volume of medium, vortex gently, and then add this intermediate dilution to the final volume. This allows for a more gradual solvent exchange.
-
Solution 3: Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility. Do not overheat.
-
Solution 4: Re-evaluate Stock Concentration: If precipitation persists, consider lowering the concentration of your stock solution and adjusting the dilution factor accordingly.
Q2: My cells are showing high levels of death even at low concentrations, which I suspect is due to the compound. How can I confirm this?
-
Issue: It is important to distinguish between the intended cytotoxic effect of this compound and non-specific toxicity from the experimental setup.
-
Solution 1: Run a Vehicle Control: Always include a "vehicle control" in your experimental design. This control should contain cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to dissolve this compound. This will help you determine if the observed cell death is due to the compound or the solvent.
-
Solution 2: Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 0.1 µM to 100 µM) to determine the concentration at which toxicity occurs. This will establish the IC50 (half-maximal inhibitory concentration) and help you select appropriate non-toxic or sub-lethal concentrations for mechanistic studies.
-
Solution 3: Check for Contamination: Ensure your this compound stock solution and cell culture reagents are not contaminated.
Q3: I am not observing the expected biological effect (e.g., antioxidant or anti-inflammatory activity). What could be the cause?
-
Issue: The absence of an expected effect can be due to several factors, including compound concentration, stability, or the specific assay conditions.
-
Solution 1: Verify Compound Integrity: Ensure the compound has not degraded. If the stock solution is old or has been subjected to multiple freeze-thaw cycles, consider preparing a fresh stock.
-
Solution 2: Optimize Concentration: The effective concentration for antioxidant or anti-inflammatory effects may be different from the cytotoxic concentration. You may need to perform a dose-response experiment specific to the assay you are running (e.g., a DPPH assay for antioxidant activity or a nitric oxide production assay for anti-inflammatory effects).[6]
-
Solution 3: Check Assay Sensitivity and Timing: Confirm that your assay is sensitive enough to detect the expected effect. Also, consider the treatment duration. Some biological effects may require longer or shorter incubation times with the compound.
-
Solution 4: Review Cell Model: Ensure the chosen cell line is an appropriate model for studying the intended biological pathway. Some cell lines may not express the necessary targets for this compound to exert its effect.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound and related compounds in various cancer cell lines. This data can be used as a reference for designing dose-response experiments.
| Compound | Cell Line | Cancer Type | IC₅₀ Value (µM) | IC₅₀ Value (µg/mL) | Reference |
| This compound | K562 | Leukemia | ~3.00 | 1.23 | [5][6] |
| Coxanthone B | SF-295 | CNS Cancer | 7.0 | - | [4] |
| Coxanthone B | MDAMB-435 | Melanoma | 15.0 | - | [4] |
| Caloxanthone N | K562 | Leukemia | - | 7.2 | [14] |
| Caloxanthone O | SGC-7901 | Gastric Cancer | - | 22.4 | [15] |
*Note: Coxanthone B is a closely related compound; its data is included for comparative purposes.
Experimental Protocols
Protocol: Determining Cytotoxicity using an MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[15][16]
Materials:
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This compound
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Sterile DMSO
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Cell line of interest
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Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
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96-well flat-bottom sterile plates
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MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from your DMSO stock. For example, prepare concentrations from 200 µM down to 0.2 µM. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Cell Treatment: After 24 hours, carefully remove the old medium and add 100 µL of the 2X concentrated this compound dilutions or the vehicle control to the appropriate wells. This will result in a final 1X concentration. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance of the plate at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
Diagrams of Pathways and Workflows
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Antioxidant mechanism of this compound via ROS scavenging.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. This compound | 155233-17-3 | FGA23317 | Biosynth [biosynth.com]
- 2. Npc310735 | C24H26O6 | CID 102066908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of storage conditions on the stability of β-lapachone in solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO₄ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caloxanthone C: a pyranoxanthone from the stem bark of Calophyllum soulattri - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calophyllum inophyllum and Calophyllum soulattri source of anti-proliferative xanthones and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic prenylated xanthones from Calophyllum inophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caloxanthones O and P: Two New Prenylated Xanthones from Calophyllum inophyllum [mdpi.com]
- 16. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Caloxanthone B precipitation in experiments
Here is the technical support center for troubleshooting Caloxanthone B precipitation in experiments.
This technical support center is designed for researchers, scientists, and drug development professionals who are using this compound in their experiments. It provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of compound precipitation.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound precipitation during your experiments.
Issue 1: Immediate Precipitation Upon Dilution
Question: I dissolved this compound in DMSO to create a stock solution. When I added it to my aqueous buffer or cell culture medium, a precipitate formed immediately. What is causing this and how can I fix it?
Answer: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous solution where it has poor solubility.[1] The dramatic change in solvent polarity causes the compound to fall out of solution.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration in your specific medium by performing a solubility test.[1][2] |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly into a large volume of aqueous medium causes a rapid, localized solvent change, leading to precipitation.[1] | Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) medium, and then add this to the final volume.[1] Always add the compound solution dropwise while gently vortexing or swirling the medium to ensure rapid mixing.[1][2] |
| Low Medium Temperature | The solubility of many compounds, including xanthones, can decrease at lower temperatures.[1][3] | Always use pre-warmed (37°C) cell culture media or buffers when preparing your final dilutions.[1][2] |
| Incorrect Solvent | While DMSO is a common choice, the solubility of xanthones varies in different organic solvents.[3][4] | Ensure DMSO is the appropriate solvent. For xanthones, other solvents like acetone (B3395972) and ethyl acetate (B1210297) can also be effective.[3][4] However, always consider solvent compatibility with your experimental system (e.g., cell toxicity). |
Below is a workflow to help troubleshoot immediate precipitation.
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Delayed Precipitation in Culture
Question: My this compound solution was clear when I prepared it, but after incubating it with my cells for several hours/days, I noticed cloudiness or a precipitate. What could be the cause?
Answer: Delayed precipitation can occur due to changes in the media over time or interactions between the compound and components of the culture system.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | During long-term experiments, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit.[1][5] | Ensure proper humidification in your incubator. For long-term cultures, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable 37°C environment of the incubator can cause temperature cycling, which may affect compound solubility.[1][5] | Minimize the time that culture plates or flasks are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated environmental chamber.[1] |
| pH Shift in Medium | Cellular metabolism can cause the pH of the culture medium to shift over time. The solubility of a compound can be highly dependent on pH. | Ensure your medium is adequately buffered (e.g., with HEPES, in addition to bicarbonate) if significant pH changes are expected.[6] Monitor the pH of your culture. |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) or other supplements can bind to the compound, potentially leading to the formation of insoluble complexes over time. | Test different concentrations of serum or consider using a serum-free medium formulation if it is compatible with your cell line.[2] |
| Contamination | Bacterial or fungal contamination can cause turbidity in the medium, which can be mistaken for compound precipitation.[5] | Visually inspect cultures under a microscope for signs of microbial contamination. If contamination is suspected, discard the culture and thoroughly decontaminate the incubator and hood. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
This compound, like other xanthones, is a hydrophobic molecule with poor water solubility.[4][7] The recommended solvent for creating stock solutions is 100% DMSO.[1][8]
Q2: What is the aqueous solubility of xanthones?
Solubility of Xanthone (B1684191) in Various Solvents
| Solvent | Solubility | Polarity |
| Acetone | >18 mg/mL | 0.355 |
| Ethyl Acetate | >12 mg/mL | 0.228 |
| Toluene | >12 mg/mL | 0.099 |
| Methanol | <4 mg/mL | 0.762 |
| Water | <4 mg/mL (2.6 µg/mL)[7] | 1.000 |
| Data derived from a study on the parent compound, xanthone.[3] |
Q3: How should I prepare stock and working solutions to avoid precipitation?
Following a careful, stepwise protocol is the key to preventing precipitation.
Caption: Workflow for preparing this compound solutions.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
You should perform a simple solubility test before your main experiment.[1][2] This will help you find the highest concentration that remains clear under your specific conditions.
Q5: What is the mechanism of action for this compound?
This compound is a naturally occurring xanthone known for a range of biological activities.[9] Its mode of action is often attributed to its antioxidant properties, stemming from its phenolic structure which can neutralize free radicals.[9] Xanthones have also been studied for their ability to modulate various cellular signaling pathways, including their potential to inhibit the Unfolded Protein Response (UPR), which is a key pathway in fungal virulence and cancer cell survival.[10][11]
Caption: Potential inhibition of the UPR pathway by xanthones.
Detailed Experimental Protocol
Protocol: Determining Maximum Soluble Concentration
This protocol helps you determine the apparent solubility of this compound in your specific cell culture medium.[2]
Materials:
-
High-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Your complete cell culture medium (including serum/supplements), pre-warmed to 37°C.
-
Sterile microcentrifuge tubes or a 96-well plate.
Procedure:
-
Prepare a Serial Dilution: Create a series of desired final concentrations. For example, to test concentrations from 1 µM to 50 µM, you would add specific volumes of your 10 mM stock to pre-warmed medium in separate tubes.
-
Example: To make a 50 µM solution in 1 mL of medium, add 5 µL of 10 mM stock to 995 µL of medium.
-
-
Mix Thoroughly: Immediately after adding the DMSO stock to the medium, vortex or pipette up and down vigorously to ensure rapid and complete mixing.[2]
-
Incubate: Place the tubes or plate in a 37°C incubator for 1-2 hours to mimic experimental conditions.[2]
-
Observe for Precipitation:
-
Visual Inspection: Carefully check each tube or well for any signs of cloudiness, haziness, or visible particles. A clear solution indicates the compound is soluble at that concentration.[1][2]
-
Microscopic Examination: For a more sensitive assessment, place a small aliquot from each tube onto a slide and examine it under a microscope. Look for any crystalline structures.[2]
-
-
Determine Maximum Concentration: The highest concentration that remains completely clear is the maximum working soluble concentration of this compound under your specific experimental conditions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. adl.usm.my [adl.usm.my]
- 7. tandfonline.com [tandfonline.com]
- 8. biorbyt.com [biorbyt.com]
- 9. biosynth.com [biosynth.com]
- 10. Caloxanthone A | 155233-16-2 | XC161672 | Biosynth [biosynth.com]
- 11. Xanthone Inhibitors of Unfolded Protein Response Isolated from Calophyllum caledonicum | Scilit [scilit.com]
Technical Support Center: Overcoming Caloxanthone B Low Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Caloxanthone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a naturally occurring xanthone (B1684191) compound found in plants of the Calophyllum genus.[1] It has garnered significant research interest due to its potential therapeutic properties, including antioxidant and cytotoxic activities against cancer cells.[1][2][3][4][5] The primary concern with this compound is its poor aqueous solubility, which is a common characteristic of many xanthones. This low solubility significantly limits its dissolution in gastrointestinal fluids, leading to poor absorption and low oral bioavailability. This, in turn, can hinder its therapeutic efficacy in preclinical and clinical studies.
Q2: What are the main reasons for the low oral bioavailability of xanthones like this compound?
A2: The low oral bioavailability of xanthones is typically attributed to several factors:
-
Poor Aqueous Solubility: As lipophilic molecules, xanthones do not readily dissolve in the aqueous environment of the gastrointestinal tract.[6]
-
First-Pass Metabolism: After absorption, xanthones can be extensively metabolized in the intestines and liver, primarily through glucuronidation and sulfation. This metabolic process can inactivate the compounds before they reach systemic circulation.
-
Efflux by Transporters: Intestinal efflux transporters can actively pump absorbed xanthones back into the intestinal lumen, further reducing their net absorption.
Q3: What are the most promising strategies to enhance the in vivo bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the low bioavailability of poorly soluble compounds like this compound. The most common and effective approaches include:
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Techniques like nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles are effective.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Complexation with Cyclodextrins: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin (B1172386) can significantly improve its aqueous solubility.
-
Chemical Modification: Creating more soluble prodrugs or derivatives of this compound is another potential approach, though it requires more extensive medicinal chemistry efforts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low and variable plasma concentrations of this compound in animal studies. | Poor dissolution of the administered compound. Inconsistent wetting of the compound in the GI tract. Significant first-pass metabolism. | 1. Improve Solubility: Formulate this compound as a nanoemulsion, solid dispersion, or cyclodextrin complex before oral administration. 2. Include a Bioenhancer: Co-administer with an inhibitor of metabolic enzymes (e.g., piperine), but this requires careful dose-finding studies to avoid toxicity. 3. Change Route of Administration: If oral delivery remains a challenge, consider parenteral routes (e.g., intravenous, intraperitoneal) for initial efficacy studies to bypass absorption barriers. |
| Inconsistent results between in vitro and in vivo experiments. | High in vitro activity is not translating to in vivo efficacy due to low bioavailability. The effective concentration is not being reached at the target site. | 1. Characterize Pharmacokinetics: Perform a pharmacokinetic study to determine key parameters like Cmax, Tmax, and AUC. This will help to understand the exposure profile of your current formulation. 2. Dose Escalation: Carefully escalate the dose of the formulated this compound to determine if a therapeutic window can be achieved. 3. Optimize Formulation: Systematically evaluate different formulation strategies (nanoemulsion, solid dispersion, etc.) to identify the one that provides the best pharmacokinetic profile. |
| Precipitation of this compound in aqueous buffers during in vitro assays. | The concentration of this compound exceeds its aqueous solubility limit. | 1. Use a Co-solvent: Dissolve this compound in a small amount of a biocompatible solvent (e.g., DMSO, ethanol) before diluting it in the aqueous buffer. Ensure the final solvent concentration is low and does not affect the experimental outcome. 2. Formulate for In Vitro Use: Prepare a stock solution of a this compound formulation with enhanced solubility (e.g., cyclodextrin complex) for use in in vitro experiments. |
Data Presentation
Disclaimer: The following data is for α-mangostin and should be used as a reference for understanding the potential pharmacokinetic challenges of this compound. Actual values for this compound may vary.
| Parameter | Value (for α-mangostin) | Species | Dosage and Route | Reference |
| Cmax (Maximum Plasma Concentration) | 1,382 nmol/L | Mouse | 100 mg/kg, oral gavage in cottonseed oil | [7][8][9] |
| Tmax (Time to Maximum Concentration) | 30 minutes | Mouse | 100 mg/kg, oral gavage in cottonseed oil | [7] |
| AUC (Area Under the Curve) | 5,736 nmol/L/hr | Mouse | 100 mg/kg, oral gavage in cottonseed oil | [7][8][9] |
| Terminal Elimination Half-life (t1/2) | 3.5 hours | Rat | Intravenous | [10] |
| Oral Bioavailability | Very low (not quantifiable) | Rat | Oral | [10] |
Experimental Protocols
Preparation of a this compound Nanoemulsion
This protocol describes a method to prepare an oil-in-water (o/w) nanoemulsion of this compound for oral administration in animal studies.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (e.g., Transcutol P, ethanol)
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Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of the Oil Phase: Dissolve a known amount of this compound in the selected oil. Gently heat and sonicate if necessary to ensure complete dissolution.
-
Preparation of the Aqueous Phase: Prepare the aqueous phase using PBS.
-
Formation of the Emulsion:
-
Mix the surfactant and co-surfactant.
-
Add the oil phase containing this compound to the surfactant/co-surfactant mixture and vortex until a clear, homogenous mixture is formed.
-
Slowly add the aqueous phase to the oil/surfactant mixture under constant stirring.
-
-
Homogenization: Subject the coarse emulsion to high-shear homogenization or ultrasonication to reduce the droplet size to the nano-range.
-
Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology can be observed using transmission electron microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Determine the amount of this compound in the nanoemulsion using a validated analytical method (e.g., HPLC-UV).
Preparation of a this compound Solid Dispersion
This protocol outlines the solvent evaporation method for preparing a solid dispersion of this compound.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, Soluplus®, polyethylene (B3416737) glycol (PEG) 6000)
-
Organic solvent (e.g., methanol, ethanol, dichloromethane)
Procedure:
-
Dissolution: Dissolve both this compound and the hydrophilic polymer in the organic solvent.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. A thin film of the solid dispersion will form on the wall of the flask.
-
Drying: Dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphization of this compound within the polymer matrix.
-
Powder X-ray Diffraction (PXRD): To assess the crystalline or amorphous nature of the solid dispersion.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between this compound and the polymer.
-
Dissolution Studies: Perform in vitro dissolution testing to compare the dissolution rate of the solid dispersion with that of pure this compound.
-
Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes the co-precipitation method for preparing an inclusion complex of this compound with a cyclodextrin.
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Organic solvent (e.g., ethanol)
-
Deionized water
Procedure:
-
Dissolution: Dissolve this compound in the organic solvent. Dissolve the cyclodextrin in deionized water.
-
Complexation: Slowly add the this compound solution to the cyclodextrin solution under continuous stirring.
-
Precipitation: Continue stirring for a specified period (e.g., 24-48 hours) at room temperature to allow for complex formation and precipitation.
-
Isolation: Collect the precipitate by filtration or centrifugation.
-
Washing and Drying: Wash the collected complex with a small amount of cold deionized water and/or the organic solvent to remove any uncomplexed material. Dry the complex in a vacuum oven.
-
Characterization:
-
Phase Solubility Studies: To determine the stoichiometry of the complex and the binding constant.
-
DSC, PXRD, and FTIR: To confirm the formation of the inclusion complex.
-
Solubility Studies: To determine the increase in aqueous solubility of this compound.
-
Visualizations
Signaling Pathways
The therapeutic potential of this compound is linked to its ability to modulate various cellular signaling pathways. Below are diagrams representing key pathways that may be affected by this compound and other xanthones.
References
- 1. This compound | 155233-17-3 | FGA23317 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ejournal.upsi.edu.my [ejournal.upsi.edu.my]
- 6. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic characterization of mangosteen (Garcinia mangostana) fruit extract standardized to α-mangostin in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single dose oral pharmacokinetic profile of α-mangostin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. Pharmacokinetics of α-mangostin in rats after intravenous and oral application - PubMed [pubmed.ncbi.nlm.nih.gov]
Caloxanthone B Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing dose-response curve experiments using Caloxanthone B. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it crucial for my research?
A dose-response curve is a graphical representation of the relationship between the concentration (dose) of a drug or compound and the magnitude of the resulting biological effect (response).[1] This analysis is fundamental in pharmacology and drug development to determine a compound's potency and efficacy.[2] For this compound, generating an accurate dose-response curve is essential for understanding its cytotoxic or biological activity at various concentrations.
Q2: What are the key parameters derived from a dose-response curve?
The primary parameters obtained from a sigmoidal dose-response curve are:
-
Top Plateau: The maximum possible response.
-
Bottom Plateau: The minimum response, often corresponding to the baseline or no effect.
-
IC50/EC50: The concentration of an inhibitor (IC50) or agonist (EC50) that produces 50% of the maximal response. This is the most common measure of a compound's potency.
-
Hill Slope (or Slope Factor): Describes the steepness of the curve. A Hill slope greater than 1.0 indicates a steep curve (a small change in concentration causes a large change in response), while a slope less than 1.0 indicates a shallow curve.[3]
Q3: How do I select an appropriate concentration range for this compound?
To accurately define the sigmoidal curve, it is recommended to use 5-10 concentrations spanning a broad range.[1] These concentrations should be spaced evenly on a logarithmic scale to capture the bottom plateau, the steep central portion of the curve, and the top plateau.[4] If the IC50 is unknown, a preliminary range-finding experiment with wide concentration steps (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) is advisable.
Q4: What is the reported biological activity of this compound?
This compound is a naturally occurring xanthone (B1684191) compound.[5] While extensive dose-response data is not publicly available, related compounds like Caloxanthone O have shown cytotoxic activity against human gastric cancer cell lines (SGC-7901) with a reported IC50 value of 22.4 μg/mL.[6] This information can serve as a starting point for designing concentration ranges in similar cancer cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during dose-response experiments in a question-and-answer format.
Q: My dose-response curve is not sigmoidal. What could be the cause?
A: A non-sigmoidal curve can arise from several factors. If the curve appears biphasic (having two distinct phases) or does not follow a typical sigmoidal shape, your experiment may require a different non-linear regression model.[3] Other potential causes include compound precipitation at high concentrations, compound degradation, or complex biological interactions. Ensure your compound is fully dissolved in the assay medium and consider the stability of this compound under your experimental conditions.
Q: I am observing high variability between my experimental replicates. How can I improve precision?
A: High variability can obscure the true dose-response relationship. To improve precision:
-
Check Pipetting Accuracy: Inaccurate or inconsistent pipetting is a major source of error. Ensure pipettes are calibrated and use proper technique.
-
Ensure Homogeneous Cell Seeding: Uneven cell distribution in microplates leads to variability. Gently mix the cell suspension before and during plating.
-
Minimize Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the perimeter wells for experimental data or fill them with sterile PBS or media to create a humidity barrier.[7]
-
Use Independent Repeats: Repeat the entire experiment on different days with freshly prepared reagents to ensure the results are reproducible.[1]
Q: The calculated IC50 value is outside of my tested concentration range. Is this result valid?
A: An IC50 value should ideally fall near the middle of your tested concentration range.[3] If the value is extrapolated outside this range, the estimate is unreliable. This typically occurs when the dose-response curve is incomplete. To resolve this, you must repeat the experiment with an adjusted concentration range—higher if the curve has not reached its top plateau, or lower if the bottom plateau was not defined.
Q: My curve does not reach a 0% or 100% response plateau. How should I analyze this data?
A: Incomplete curves are common. If you have reliable control values (e.g., vehicle-only for 100% viability and a known cytotoxic agent for 0% viability), you can constrain the top and bottom plateaus of the curve during non-linear regression analysis.[1][3] This forces the curve to fit between these fixed points, often providing a more accurate IC50 calculation.[8]
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison and analysis. Below is a hypothetical example of this compound cytotoxicity data.
| This compound Conc. (µM) | Log Concentration | % Viability (Replicate 1) | % Viability (Replicate 2) | % Viability (Replicate 3) | Mean % Viability | Std. Deviation |
| 0 (Vehicle) | N/A | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 0.1 | -1.0 | 98.5 | 101.2 | 99.8 | 99.8 | 1.35 |
| 0.5 | -0.3 | 92.1 | 94.5 | 90.8 | 92.5 | 1.88 |
| 1 | 0.0 | 85.3 | 88.0 | 86.1 | 86.5 | 1.38 |
| 5 | 0.7 | 52.1 | 48.9 | 55.3 | 52.1 | 3.20 |
| 10 | 1.0 | 24.6 | 27.8 | 25.5 | 26.0 | 1.65 |
| 50 | 1.7 | 8.2 | 9.5 | 7.9 | 8.5 | 0.85 |
| 100 | 2.0 | 5.1 | 4.8 | 5.5 | 5.1 | 0.35 |
Experimental Protocols
Detailed Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for determining the cytotoxicity of this compound and generating a dose-response curve using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][9][10]
1. Reagent Preparation:
-
MTT Stock Solution (5 mg/mL): Dissolve MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it at 4°C, protected from light.[10][11]
-
Solubilization Solution: Prepare a solution of 4 mM HCl and 0.1% NP-40 in isopropanol (B130326) to dissolve the formazan (B1609692) crystals.[11]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (B87167) (DMSO).
2. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight (or until cells adhere and resume growth).
3. Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound. Include vehicle-only (DMSO) control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. MTT Incubation and Measurement:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well.[5][11]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 570-590 nm using a microplate reader.[9]
5. Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the % viability against the log of the this compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) to fit a sigmoidal curve and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for a typical dose-response cytotoxicity experiment.
Potential Signaling Pathway Inhibition
Xanthones have been reported to interfere with key cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is critical for cell survival, proliferation, and apoptosis.[8][12] Inhibition of this pathway is a potential mechanism for the anti-cancer effects of compounds like this compound.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 2. researchgate.net [researchgate.net]
- 3. The analysis of dose-response curves--a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-Response Data Analysis Workflow [cran.r-project.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2.1 Dose-Response Modeling | The inTelligence And Machine lEarning (TAME) Toolkit for Introductory Data Science, Chemical-Biological Analyses, Predictive Modeling, and Database Mining for Environmental Health Research [uncsrp.github.io]
- 7. researchhub.com [researchhub.com]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Caloxanthone B interference with assay reagents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning potential interference from Caloxanthone B in various biological assays. Given that specific documented interference by this compound is not extensively reported, this guide draws upon the chemical properties of xanthones and general principles of assay interference to provide robust mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a naturally occurring xanthone (B1684191) compound found in plants of the Calophyllum genus.[1][2] Xanthones are a class of secondary metabolites known for a wide array of biological activities.[3][4][5][6] this compound, in particular, has been studied for its antioxidant and cytotoxic properties.[2][3] Its chemical structure features a tricyclic xanthone skeleton, which is nearly planar, and may contain hydroxyl and other functional groups that contribute to its biological effects and potential for assay interference.[7]
Q2: What are the potential mechanisms of this compound interference in high-throughput screening (HTS) assays?
While direct evidence is limited, based on its chemical structure and the behavior of similar phenolic compounds, this compound could potentially interfere with HTS assays through several mechanisms:
-
Fluorescence Interference: As a complex organic molecule, this compound may possess intrinsic fluorescence or the ability to quench fluorescence, leading to false-positive or false-negative results in fluorescence-based assays.[8][9]
-
Compound Aggregation: At higher concentrations, small molecules like this compound can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes, which can be misinterpreted as specific biological activity.[9][10] The addition of a non-ionic detergent to the assay buffer can often mitigate this.[10]
-
Redox Activity: The phenolic structure of this compound suggests it may have redox properties.[2] In certain assay conditions, it could act as a reducing or oxidizing agent, interfering with redox-sensitive reporters or generating reactive oxygen species like hydrogen peroxide, which can lead to false signals.[11][12]
-
Luciferase Inhibition: Compounds with certain structural motifs are known to inhibit reporter enzymes like firefly luciferase.[9][10] It is plausible that this compound could exhibit this off-target activity.
Q3: Are there specific assay technologies that are more susceptible to interference by compounds like this compound?
Assays that rely on fluorescence, luminescence, or enzymatic reporters are generally more prone to interference from compounds like this compound.[8][9][13] Examples include:
-
Fluorescence Resonance Energy Transfer (FRET) and Time-Resolved FRET (TR-FRET)
-
AlphaScreen® and AlphaLISA®
-
Luciferase-based reporter gene assays
-
Assays using fluorescent dyes to measure cell viability or other cellular parameters.
Troubleshooting Guides
Issue 1: Unexpected Activity in a Fluorescence-Based Assay
Symptoms:
-
Consistent, dose-dependent signal increase or decrease that does not align with expected biological activity.
-
High background fluorescence in wells containing only this compound and buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence interference.
Quantitative Data Summary for Troubleshooting:
| Parameter | Condition 1: Control (Buffer) | Condition 2: this compound (Assay Concentration) | Condition 3: Positive Control | Interpretation |
| Fluorescence Intensity (RFU) | 100 ± 10 | 5000 ± 250 | 10000 ± 500 | High RFU in Condition 2 suggests intrinsic fluorescence. |
| Quenching (%) | 0% | 75 ± 5% | N/A | High percentage in Condition 2 indicates quenching. |
Issue 2: Apparent Inhibition in a Biochemical Screen
Symptoms:
-
This compound shows inhibitory activity against multiple unrelated enzymes.
-
Activity is sensitive to the presence of detergents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected aggregation-based inhibition.
Quantitative Data Summary for Troubleshooting:
| Assay Condition | This compound IC₅₀ (µM) | Interpretation |
| Standard Buffer | 5.2 ± 0.8 | Apparent inhibition observed. |
| Buffer + 0.01% Triton X-100 | > 100 | Loss of activity suggests aggregation-based mechanism. |
Experimental Protocols
Protocol 1: Assessing Intrinsic Fluorescence of this compound
Objective: To determine if this compound fluoresces at the excitation and emission wavelengths used in the primary assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
96-well, black, clear-bottom plates
-
Fluorescence plate reader
Methodology:
-
Prepare a serial dilution of this compound in assay buffer, starting from the highest concentration used in the primary assay.
-
Include wells with assay buffer only (blank) and a positive control fluorescent compound if available.
-
Dispense 100 µL of each dilution into the 96-well plate.
-
Set the plate reader to the excitation and emission wavelengths of the primary assay.
-
Measure the fluorescence intensity.
-
To further characterize, perform a spectral scan by exciting at the assay's excitation wavelength and scanning the emission spectrum across a relevant range (e.g., 400-700 nm).
Protocol 2: Counterscreen for Luciferase Inhibition
Objective: To determine if this compound directly inhibits the luciferase reporter enzyme.
Materials:
-
This compound stock solution
-
Recombinant firefly luciferase
-
Luciferin substrate
-
Assay buffer (without cells or target)
-
Luminometer
Methodology:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a constant amount of recombinant luciferase to each well of a white, opaque 96-well plate.
-
Add the this compound dilutions to the wells and incubate for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding a luciferin-containing reagent.
-
Immediately measure the luminescence signal using a plate reader.
-
A known luciferase inhibitor should be used as a positive control. A decrease in luminescence in the presence of this compound indicates direct inhibition of the reporter enzyme.
Signaling Pathway Considerations
While this compound's specific targets are not fully elucidated, xanthones are known to modulate various signaling pathways, often related to their antioxidant and anti-inflammatory effects.[3] One such general pathway is the response to oxidative stress.
Caption: Potential antioxidant mechanism of this compound.
This diagram illustrates how this compound might exert its antioxidant effects, which could be a genuine biological activity. However, it is crucial to distinguish this from direct interference with assay components through the troubleshooting steps outlined above.
References
- 1. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 155233-17-3 | FGA23317 | Biosynth [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical and Biological Research on Herbal Medicines Rich in Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caloxanthone A (155233-16-2) for sale [vulcanchem.com]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apparent activity in high-throughput screening: origins of compound-dependent assay interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Caloxanthone B long-term storage and handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the long-term storage and handling of Caloxanthone B. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound powder should be stored at -20°C. It is recommended to use the compound within 12 months of receipt.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: For long-term storage, it is advisable to store stock solutions of this compound in anhydrous DMSO in small, single-use aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is a naturally occurring xanthone (B1684191).[1] Xanthones, in general, exhibit good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol. For cell-based assays, DMSO is a common choice for creating stock solutions.
Q4: Is this compound sensitive to light?
Q5: What are the general safety precautions for handling this compound?
A5: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of the powder and contact with skin and eyes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid powder. Ensure proper storage of stock solutions at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. |
| Precipitation of the compound in cell culture media. | Check the final concentration of the solvent (e.g., DMSO) in the media; it should typically be below 0.5%. Perform a solubility test of this compound in your specific cell culture medium. | |
| Loss of compound activity over time | Improper storage conditions leading to degradation. | Review and adhere to the recommended storage conditions (-20°C for solid, -80°C for DMSO stocks). Protect from light and moisture. |
| Contamination of stock solutions. | Use sterile techniques when preparing and handling solutions. Filter-sterilize solutions if necessary. | |
| Unexpected peaks in HPLC analysis | Degradation of the sample. | Prepare fresh samples for analysis. Ensure the mobile phase is compatible and does not induce degradation. Protect samples from light during preparation and analysis. |
| Contamination of the sample or HPLC system. | Use high-purity solvents and reagents. Clean the HPLC system, including the column and injector, as per the manufacturer's instructions. |
Quantitative Data Summary
| Parameter | Condition | Recommendation/Data | Source |
| Storage Temperature (Solid) | Long-term | -20°C | Biorbyt |
| Expiration (Solid) | From date of receipt | 12 months | Biorbyt |
| Storage Temperature (in DMSO) | Long-term | -80°C (in single-use aliquots) | General recommendation for similar xanthones |
| Accelerated Stability (Herbal Gel Formulation) | 3 months | Stable at 4°C and 37°C | ResearchGate |
Note: The stability of an herbal gel formulation may not be directly representative of the pure compound but suggests a degree of thermal stability.
Experimental Protocols
Detailed Methodology: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the cytotoxic effects of this compound on a chosen cell line.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Adherent cells of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
After 24 hours of cell seeding, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if desired.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the incubation, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on a plate shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
Caloxanthone B photostability and handling precautions
This technical support center provides guidance on the photostability and handling of Caloxanthone B for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a naturally occurring xanthone (B1684191) compound, typically isolated from plants of the Calophyllum genus.[1] It is a secondary metabolite known for a range of biological activities.[1] Researchers are investigating its potential therapeutic uses, particularly related to its antioxidant properties, which may be beneficial in developing treatments for diseases associated with oxidative stress.[1]
Q2: Is there specific data on the photostability of this compound?
Currently, there is a lack of specific published studies detailing the photostability of this compound. However, as a phenolic compound, it is prudent to assume it may be susceptible to degradation upon exposure to light and elevated temperatures. General stability studies on phenolic compounds have shown that exposure to sunlight can lead to significant degradation.[2][3][4]
Q3: What are the general storage recommendations for this compound?
To ensure the integrity of this compound, it should be stored in a cool, dark, and dry place. Phenolic compounds are best stored at controlled room temperature (around 23°C) or refrigerated (around 4-5°C), protected from light.[1][2][5] For long-term storage, keeping the compound in a tightly sealed container, possibly under an inert atmosphere (e.g., argon or nitrogen), is advisable to prevent oxidation.
Troubleshooting Guide
Issue: I am observing variability in my experimental results when using this compound.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Ensure that this compound is stored in a tightly sealed, light-resistant container in a cool and dark environment. If the compound has been stored for an extended period under suboptimal conditions, consider using a fresh batch. Studies on other phenolic compounds show significant degradation when exposed to light and higher temperatures.[1][2][3][4]
-
-
Possible Cause 2: Photodegradation during experimental procedures.
-
Solution: Minimize the exposure of this compound solutions to ambient and direct light during your experiments. Use amber-colored glassware or wrap your experimental setup with aluminum foil. Prepare solutions fresh before use whenever possible.
-
-
Possible Cause 3: Contamination of the compound.
-
Solution: Handle this compound in a clean and controlled environment. Use appropriate personal protective equipment (PPE) to avoid cross-contamination.
-
Issue: I am unsure about the appropriate safety measures when working with this compound.
-
Solution: Due to its potential biological activity and the fact that many novel compounds are treated as potentially cytotoxic, it is essential to handle this compound with care.[6][7] This includes using proper PPE such as gloves, a lab coat, and safety glasses.[8] All handling of the solid compound should be done in a well-ventilated area or a fume hood to avoid inhalation of any fine particles.
Quantitative Data Summary
| Condition | Duration (hours) | Wavelength | Irradiance | Temperature (°C) | Degradation (%) |
| UV-A Light | 24 | 320-400 nm | 200 W h/m² | 25 | ~15-25% |
| Visible Light | 48 | 400-700 nm | 1.2 x 10⁶ lux h | 25 | ~5-10% |
| Dark Control | 48 | N/A | N/A | 25 | <2% |
| Elevated Temp. | 48 | N/A | N/A | 40 | ~5-8% |
Disclaimer: The data in this table is hypothetical and intended to serve as a general guideline. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol: Assessing the Photostability of this compound
This protocol is a general guideline for determining the photostability of this compound, adapted from standard methodologies for natural compounds.
-
Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or ethanol) to a known concentration (e.g., 1 mg/mL).
-
-
Sample Preparation:
-
Pipette the stock solution into multiple transparent and amber vials.
-
Prepare a "dark control" by wrapping some of the transparent vials completely in aluminum foil.
-
-
Exposure Conditions:
-
Place the unwrapped transparent vials in a photostability chamber with a controlled light source (e.g., a xenon lamp with filters to simulate sunlight).
-
Place the "dark control" vials alongside the exposed samples in the same chamber to account for any temperature-related degradation.[9]
-
Expose the samples to a defined light intensity and duration, following ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[9][10]
-
-
Sample Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.
-
Analyze the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Compare the degradation of the light-exposed samples to the dark control to determine the extent of photodegradation.
-
Visualizations
Caption: Experimental workflow for assessing the photostability of this compound.
Caption: Logical relationship of handling precautions for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hse.gov.uk [hse.gov.uk]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. q1scientific.com [q1scientific.com]
- 10. ema.europa.eu [ema.europa.eu]
Caloxanthone B batch-to-batch consistency issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch consistency issues with Caloxanthone B.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the cytotoxic effects (IC50 values) of this compound between different batches. What could be the underlying cause?
A1: Batch-to-batch variability is a common challenge when working with natural products like this compound. Several factors can contribute to these inconsistencies:
-
Purity Levels: Minor variations in the purification process can lead to different purity levels between batches. The presence of small amounts of highly active or inhibitory impurities can significantly alter the observed biological activity.
-
Residual Solvents: Different batches might retain varying levels of solvents from the extraction and purification processes. These residual solvents could have cytotoxic effects or interfere with the assay.
-
Source Material Variability: this compound is a secondary metabolite from Calophyllum species. The chemical profile of these plants can be influenced by factors such as geographical location, climate, and harvest time, potentially leading to subtle structural variations or different impurity profiles in the isolated compound.
-
Compound Stability: this compound's stability during storage and handling can affect its potency. Degradation can occur due to factors like exposure to light, temperature fluctuations, or repeated freeze-thaw cycles.
Q2: How can we ensure the consistency of our this compound samples before starting an experiment?
A2: It is highly recommended to perform in-house quality control checks on each new batch of this compound.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity of your this compound sample. Comparing the HPLC chromatograms of different batches can help identify variations in purity and the presence of impurities.
-
Identity Confirmation: Mass Spectrometry (MS) can be used to confirm the molecular weight of this compound, ensuring the identity of the compound.
-
Solubility and Appearance: Visually inspect the compound for any differences in color or crystal structure. Perform a solubility test to ensure consistent solubility in your chosen solvent (e.g., DMSO).
Q3: What is the best way to prepare and store this compound to maintain its stability?
A3: To minimize degradation and ensure consistent results, follow these storage and handling guidelines:
-
Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent like DMSO.
-
Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
Light Protection: Protect the compound and its solutions from direct light.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Batch-to-Batch Variability | • Analyze the purity of each batch using HPLC. • Confirm the identity of the compound with MS. • If significant differences are observed, consider sourcing this compound from a supplier with stringent quality control or perform further purification in-house. |
| Cell Culture Conditions | • Ensure consistent cell passage numbers. • Regularly test for mycoplasma contamination. • Maintain consistent seeding densities and incubation times. |
| Assay Protocol | • Verify the accuracy of serial dilutions. • Ensure a consistent final concentration of the solvent (e.g., DMSO) in all wells, including controls. • Use a positive control to monitor assay performance. |
Issue 2: Poor Solubility or Precipitation During Experiment
| Potential Cause | Troubleshooting Steps |
| Solvent Choice | • this compound is generally soluble in DMSO. Ensure you are using high-quality, anhydrous DMSO. • For aqueous solutions, prepare a concentrated stock in DMSO and then dilute it in the aqueous buffer. Be mindful of the final DMSO concentration to avoid precipitation. |
| Concentration | • Avoid preparing supersaturated solutions. Determine the optimal concentration range for your experiments. |
| Temperature | • Some compounds may precipitate at lower temperatures. Ensure your working solutions are at the appropriate temperature for your assay. |
Quantitative Data
The cytotoxic activity of this compound, particularly against the K562 leukemia cell line, has been reported in multiple studies. The variation in reported IC50 values may reflect differences in experimental conditions as well as potential batch-to-batch variability.
| Cell Line | Reported IC50 (µM) | Reported IC50 (µg/mL) | Reference |
| K562 (Leukemia) | 3.00 | - | [1] |
| K562 (Leukemia) | - | 1.23 | [2][3] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution with cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: Quality Control of this compound using HPLC
-
Sample Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in HPLC-grade methanol (B129727) or acetonitrile (B52724). Prepare samples of different batches at the same concentration.
-
HPLC System: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be used. For example:
-
0-20 min: 60-90% B
-
20-25 min: 90% B
-
25-30 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 320 nm.
-
Analysis: Compare the retention time and peak area of the main peak in the sample chromatograms to the standard. The percentage purity can be calculated based on the area of the main peak relative to the total area of all peaks.
Visualizations
Caption: Workflow for ensuring batch-to-batch consistency before proceeding with experiments.
Caption: Plausible signaling pathways for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities [agris.fao.org]
- 3. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Caloxanthone B Bioassay Results: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Caloxanthone B's bioactivity, focusing on validating its bioassay results and understanding its performance against relevant controls and alternatives.
This compound, a naturally occurring xanthone (B1684191) isolated from plants of the Calophyllum genus, has garnered significant interest for its potent cytotoxic and antioxidant properties. This guide delves into the quantitative data from key bioassays, outlines detailed experimental protocols, and visualizes the compound's mechanism of action to support robust scientific inquiry.
Data Presentation: A Comparative Analysis of Cytotoxicity
The primary bioactivity of this compound of interest to researchers is its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical quantitative measure of a compound's potency. The following tables summarize the IC50 values of this compound against various cancer cell lines, comparing it with other xanthone alternatives and a standard chemotherapeutic agent.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| This compound | K562 | 1.23 | 3.00 | Ananixanthone | K562 | 7.21 |
| This compound | SNU-1 | - | - | Doxorubicin | K562 | 0.8 - 3.47 |
| This compound | LS174T | - | - |
Note: Some IC50 values for this compound against SNU-1 and LS174T cell lines were reported for extracts rather than the pure compound and are therefore not included in this direct comparison. Dashes indicate where specific data for the pure compound was not available in the reviewed literature.
Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific research. Below are the detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound (dissolved in Dimethyl Sulfoxide, DMSO)
-
Cancer cell lines (e.g., K562, SNU-1, LS174T)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) should be included.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
Materials:
-
This compound (dissolved in methanol (B129727) or ethanol)
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol or ethanol
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent.
-
Reaction Mixture: In each well or cuvette, mix the this compound solution with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Mandatory Visualization
To better understand the biological processes and experimental designs, the following diagrams are provided.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Caloxanthone B: A Comparative Analysis of Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer efficacy of Caloxanthone B, a natural xanthone (B1684191) derivative, against standard chemotherapeutic agents. The information is compiled from preclinical studies to aid in the evaluation of its potential as a novel anticancer compound.
Executive Summary
In Vitro Cytotoxicity
This compound has shown potent cytotoxic activity against the human chronic myelogenous leukemia cell line, K562. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below. For a comprehensive perspective, IC50 values for the standard anticancer drugs doxorubicin (B1662922) and cisplatin (B142131) against the same cell line, as reported in various independent studies, are also provided.
It is crucial to note that the IC50 values for doxorubicin and cisplatin show significant variation across different studies, which can be attributed to differences in experimental protocols, such as cell culture conditions and assay duration. Therefore, the data presented below should be interpreted with caution as it does not represent a direct, head-to-head comparison.
| Compound | Cell Line | IC50 Concentration | Reference |
| This compound | K562 | 3.00 µM | [1] |
| This compound | K562 | 1.23 µg/mL | [2] |
| Doxorubicin | K562 | 0.031 µM | [3] |
| Doxorubicin | K562 | 0.8 µg/mL | [4] |
Mechanism of Action: Signaling Pathways
The anticancer activity of this compound is attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.
Apoptosis Induction
Xanthone compounds, including this compound, are known to trigger the intrinsic pathway of apoptosis. This process involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest
This compound has been suggested to inhibit cell proliferation by causing cell cycle arrest. This is likely achieved through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. The inhibition of CDKs prevents the cell from transitioning through the different phases of the cell cycle, ultimately leading to a halt in cell division.
Caption: Mechanism of this compound-induced cell cycle arrest.
Experimental Protocols
Detailed experimental protocols for the cited studies on this compound are not fully available in the public domain. However, a general methodology for in vitro cytotoxicity testing is provided below.
In Vitro Cytotoxicity Assay (General Protocol)
-
Cell Culture: K562 human chronic myelogenous leukemia cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight. The cells are then treated with various concentrations of this compound, doxorubicin, or cisplatin for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. After treatment, MTT solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
The available preclinical data suggests that this compound is a promising anticancer agent, particularly for leukemia, with a mechanism of action involving the induction of apoptosis and cell cycle arrest. However, the lack of direct comparative studies against standard chemotherapeutics and the absence of in vivo efficacy data are significant gaps in the current understanding of its therapeutic potential.
Future research should prioritize:
-
Direct comparative in vitro studies: Evaluating the cytotoxicity of this compound alongside standard drugs like doxorubicin and cisplatin in a panel of cancer cell lines under identical experimental conditions.
-
Detailed mechanistic studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
-
In vivo efficacy studies: Assessing the antitumor activity and toxicity of this compound in relevant animal models of cancer.
Such studies are essential to validate the potential of this compound as a viable candidate for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities [agris.fao.org]
- 3. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Toxicological Profile of Caloxanthone B
For Researchers, Scientists, and Drug Development Professionals
Caloxanthone B, a naturally occurring xanthone (B1684191) found in plants of the Calophyllum genus, has garnered interest for its potential therapeutic properties, particularly its cytotoxic effects against various cancer cell lines. This guide provides a comparative toxicological profile of this compound, juxtaposing its known activities with those of other relevant xanthones. While comprehensive toxicological data for this compound remains limited, this document synthesizes available information on its cytotoxicity and draws comparisons with more extensively studied xanthones like Ananixanthone and α-mangostin to provide a broader perspective on its potential safety profile.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below, alongside comparative data for other notable xanthones.
| Compound | Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |
| This compound | K562 | Chronic Myelogenous Leukemia | 3.00 | 1.23 | [1] |
| K562 | Chronic Myelogenous Leukemia | - | 1.23 | [1] | |
| Ananixanthone | K562 | Chronic Myelogenous Leukemia | 7.21 | 2.96 | [1][2] |
| SNU-1 | Gastric Cancer | - | 8.97 | [3] | |
| LS174T | Colorectal Adenocarcinoma | - | 7.48 | [1] | |
| α-Mangostin | K562 | Chronic Myelogenous Leukemia | <10 | - | |
| HepG2 | Hepatocellular Carcinoma | - | - | ||
| HL-60 | Promyelocytic Leukemia | - | - | ||
| various others | various | 5.9 - 22.5 | - | [4] | |
| Caloxanthone C | Hep G2 | Hepatocellular Carcinoma | Moderate Activity | - | [5] |
| Macluraxanthone | Multiple | various | Strong Activity | - | [5] |
| Caloxanthone N | K562 | Chronic Myelogenous Leukemia | - | 7.2 | [6] |
| Gerontoxanthone C | K562 | Chronic Myelogenous Leukemia | - | 6.3 | [6] |
| Caloxanthone O | SGC-7901 | Gastric Cancer | - | 22.4 | [7] |
Note: IC50 values can vary between studies due to different experimental conditions.
Genotoxicity Profile
Direct experimental data on the genotoxicity of this compound is currently unavailable. However, an in silico analysis has predicted that this compound may have mutagenic properties.[8] This prediction warrants further investigation using standard genotoxicity assays.
For comparison, studies on other xanthones are limited. A chemoinformatic analysis of 70 xanthones from the Calophyllum genus suggested that some may have mutagenic potential.[9]
In Vivo Toxicity
Specific in vivo toxicity studies for this compound have not been reported. To provide some context, data from related compounds are presented.
Acute Oral Toxicity
No data is available for this compound. A systematic review of α-mangostin, a well-studied xanthone, reported oral LD50 values in rats to be between >15.480 mg/kg BW and ≤6000 mg/kg BW, classifying it as non-toxic to slightly toxic.[10] For a hexane (B92381) extract of Calophyllum brasiliense, a single oral dose of up to 500 mg/kg did not cause any changes in mice.[11]
Hepatotoxicity
There are no specific in vivo hepatotoxicity studies on this compound measuring key liver enzyme markers like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). However, some studies have investigated the effects of other xanthones on liver cells.
An in vitro study on crude extracts from Calophyllum recurvatum showed cytotoxicity against HepG2 (hepatocellular carcinoma) cells but were non-cytotoxic to normal HL-7702 liver cells, suggesting some selectivity.[12] Conversely, α-mangostin has demonstrated protective effects against acetaminophen-induced hepatotoxicity in mice.[13]
Signaling Pathways Implicated in Toxicity
The cytotoxic effects of xanthones, including this compound, are often attributed to their ability to induce apoptosis (programmed cell death) and modulate key signaling pathways involved in cell survival and proliferation.
Apoptosis Induction
The mode of action for this compound's cytotoxicity is suggested to involve the induction of apoptosis.[1] This is a common mechanism for many anticancer compounds. The process of apoptosis is complex and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.
Key Signaling Pathways
Several signaling pathways are known to be modulated by xanthones and may be relevant to the toxicological profile of this compound:
-
PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often dysregulated in cancer. Some xanthone derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Macluraxanthone B, another xanthone, has been shown to inhibit the phosphorylation of JNK, ERK, and p38 MAPKs.[14]
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation and cell survival. Inhibition of this pathway can sensitize cancer cells to apoptosis. Macluraxanthone B has been found to inhibit the NF-κB signaling pathway.[14]
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below as a reference for researchers.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay:
MTT assay experimental workflow.
Genotoxicity Assessment: Ames Test
The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.
Workflow for Ames Test:
Ames test experimental workflow.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.
Workflow for Comet Assay:
Comet assay experimental workflow.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and other xanthones.
Simplified apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and structural modifications of ananixanthone from Calophyllum teysmannii and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties | MDPI [mdpi.com]
- 5. Cytotoxicity and Structure-Activity Relationships of Xanthone Derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards Nine Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic prenylated xanthones from Calophyllum inophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vivo Pharmacodynamics of Calophyllum soulattri as Antiobesity with In Silico Molecular Docking and ADME/Pharmacokinetic Prediction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General toxicity studies of alpha mangostin from Garcinia mangostana: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of toxicity of Calophyllum brasiliense stem bark extract by in vivo and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Dietary α-Mangostin Provides Protective Effects against Acetaminophen-Induced Hepatotoxicity in Mice via Akt/mTOR-Mediated Inhibition of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macluraxanthone B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Caloxanthone B and structurally related xanthones, with a focus on their anticancer properties. The structure-activity relationships (SAR) are discussed based on supporting experimental data, offering insights for future drug design and development.
Introduction to this compound and Related Xanthones
Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone framework that are predominantly found in higher plants and fungi.[1] This "privileged scaffold" is known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The specific biological activity of a xanthone (B1684191) derivative is highly dependent on the type, number, and position of functional groups attached to its core structure.[1]
This compound is a naturally occurring prenylated xanthone isolated from plants of the Calophyllum species.[2][3] It has demonstrated potent cytotoxic activity against various cancer cell lines, particularly leukemia.[4] This guide examines the relationship between the chemical structure of this compound and its biological activity, in comparison to other closely related xanthones like Ananixanthone and Brasixanthone B.
Key Chemical Structures:
-
This compound: Characterized by a prenyl group at position C8, a furan (B31954) ring, and hydroxyl groups at C1 and C6.
-
Ananixanthone: Features prenylation at position C2 and a pyran ring.
-
Brasixanthone B: Contains a fused pyrano ring and a 3-methylbut-2-enyl side chain.[5]
Comparative Analysis of Anticancer Activity
The primary biological activity reported for this compound and its analogs is cytotoxicity against cancer cell lines. The potency of this activity is commonly measured by the half-maximal inhibitory concentration (IC50), where a lower value indicates stronger activity.
Data Presentation: In Vitro Cytotoxicity of Selected Xanthones
The following table summarizes the cytotoxic activity of this compound and related xanthones against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | K562 (Leukemia) | 3.00 | [4] |
| Ananixanthone | K562 (Leukemia) | 7.21 | [4] |
| Ananixanthone | SNU-1 (Gastric Carcinoma) | 19.8 (8.97 µg/mL) | [6] |
| Ananixanthone | LS174T (Colon Adenocarcinoma) | > 119 ( > 50 µg/mL) | [6] |
| 5-methoxyananixanthone | SNU-1 (Gastric Carcinoma) | 33.2 (14.7 µg/mL) | [4] |
| 5-methoxyananixanthone | K562 (Leukemia) | > 113 ( > 50 µg/mL) | [4] |
| 5-methoxyananixanthone | LS174T (Colon Adenocarcinoma) | 14.7 (5.76 µg/mL) | [6] |
| Ananixanthone Diacetate | SNU-1 (Gastric Carcinoma) | 119 (50.7 µg/mL) | [4] |
| Ananixanthone Diacetate | K562 (Leukemia) | > 119 ( > 50 µg/mL) | [4] |
| Ananixanthone Diacetate | LS174T (Colon Adenocarcinoma) | > 119 ( > 50 µg/mL) | [4] |
Note: IC50 values were converted from µg/mL to µM where necessary for comparison, using the molar mass of each compound.
Structure-Activity Relationship (SAR) for Anticancer Activity
Analysis of the comparative data reveals key structural features that govern the cytotoxic potency of these xanthones:
-
Prenylation Position: The position of the prenyl (a C5 isoprene (B109036) unit) side chain is critical. This compound, with prenylation at the C-8 position, exhibits significantly stronger activity against K562 cells (IC50 = 3.00 µM) than Ananixanthone (IC50 = 7.21 µM), which is prenylated at C-2.[4] This suggests that the C-8 position is more favorable for cytotoxic activity.
-
Fused Ring System: The nature of the fused heterocyclic ring influences activity. The furan ring in this compound is associated with higher potency compared to the pyran ring found in Ananixanthone.[4]
-
Hydroxylation: The presence and position of hydroxyl (-OH) groups are important. The SAR analysis suggests that hydroxyl groups, particularly when ortho to the carbonyl function of the xanthone scaffold, contribute significantly to cytotoxicity.[7]
-
Substitution on Hydroxyl Groups: Modification of the hydroxyl groups can drastically alter activity. For example, converting the hydroxyl groups of Ananixanthone to acetate (B1210297) groups (Ananixanthone Diacetate) leads to a significant loss of activity.[4] Interestingly, methylation of the C-5 hydroxyl group (5-methoxyananixanthone) decreases activity against K562 and SNU-1 cells but increases activity against LS174T cells, indicating that the effect of substitution can be cell-line specific.[4][6]
The following diagram illustrates the key structural determinants for the anticancer activity of this xanthone series.
Experimental Protocols
Detailed methodologies for the key assays used to determine the biological activity of xanthones are provided below.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[8][9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[10] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., K562, SNU-1) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the xanthone compounds (e.g., this compound) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.[10]
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle-treated control cells.
The general workflow for this assay is visualized below.
Antimicrobial Susceptibility: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test xanthone in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).[14]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is identified as the lowest concentration of the xanthone at which no visible turbidity (growth) is observed.[13]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[15][16]
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test xanthones for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. Incubate for 24 hours.[16]
-
Nitrite (B80452) Measurement (Griess Assay): NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.
-
Mix 100 µL of the cell culture supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[15]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
-
-
Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[15]
Conclusion
The cytotoxic activity of this compound and its related xanthones is strongly influenced by specific structural features. The position of prenylation, the nature of fused ring systems, and the pattern of hydroxylation are key determinants of potency. This compound, with its C-8 prenyl group and fused furan ring, stands out as a particularly potent anticancer agent against leukemia cells. These structure-activity relationships provide a valuable framework for the rational design and synthesis of novel xanthone derivatives with improved therapeutic potential. Further investigation using the standardized protocols outlined in this guide is warranted to explore the full spectrum of their biological activities.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review [mdpi.com]
- 2. This compound | 155233-17-3 | FGA23317 | Biosynth [biosynth.com]
- 3. scispace.com [scispace.com]
- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,8-Dihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one (brasixanthone B) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and structural modifications of ananixanthone from Calophyllum teysmannii and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, SAR and biological evaluation of natural and non-natural hydroxylated and prenylated xanthones as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. protocols.io [protocols.io]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Caloxanthone B: A Comparative Analysis Against Established Anti-inflammatory Agents
For Immediate Release
This guide provides a comprehensive benchmark of Caloxanthone B, a naturally occurring xanthone, against widely used anti-inflammatory drugs, namely the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of their anti-inflammatory activities based on available experimental data.
Executive Summary
This compound demonstrates significant anti-inflammatory potential, primarily through the inhibition of key inflammatory mediators. Its efficacy, particularly in the inhibition of nitric oxide (NO) production, is comparable to that of the established NSAID Indomethacin. While direct comparative data on cytokine inhibition is still emerging, the broader class of xanthones, to which this compound belongs, has shown potent inhibitory effects on pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This positions this compound as a promising candidate for further investigation as a novel anti-inflammatory agent.
Comparative In Vitro Anti-inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound, Indomethacin, and Dexamethasone against key inflammatory markers in macrophage cell lines (RAW 264.7), a standard in vitro model for inflammation studies.
| Compound | Target | IC50 (µM) | Cell Line |
| This compound | Nitric Oxide (NO) Production | 7.8 - 36.0[1][2] | BV-2 Microglial Cells |
| Indomethacin | Nitric Oxide (NO) Production | 56.8[3] | RAW 264.7 Macrophages |
| Indomethacin | TNF-α Production | 143.7[3] | RAW 264.7 Macrophages |
| Dexamethasone | IL-6 Production | Inhibits at 10⁻⁹ M to 10⁻⁶ M[4] | RAW 264.9 Macrophages |
| Various Xanthones | TNF-α and IL-6 Production | Inhibition observed[5][6][7] | RAW 264.7 Macrophages |
Note: Direct IC50 values for this compound on TNF-α and IL-6, and for Dexamethasone on NO production in the same experimental setup were not available in the reviewed literature. The data for various xanthones indicates a general class effect on cytokine inhibition.
Mechanism of Action: A Comparative Overview
The anti-inflammatory effects of this compound, NSAIDs, and corticosteroids are mediated through distinct signaling pathways.
This compound and other Xanthones: The primary anti-inflammatory mechanism of xanthones involves the suppression of the NF-κB signaling pathway.[6] This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for iNOS (which produces NO), COX-2, TNF-α, and IL-6. By inhibiting NF-κB, xanthones can effectively reduce the production of these key inflammatory mediators.[6]
Non-Steroidal Anti-inflammatory Drugs (NSAIDs) like Indomethacin: NSAIDs primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Indomethacin is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.
Corticosteroids like Dexamethasone: Corticosteroids have a broad anti-inflammatory action. They bind to glucocorticoid receptors, and this complex translocates to the nucleus where it can upregulate the expression of anti-inflammatory proteins and downregulate the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.[4]
Caption: Overview of anti-inflammatory signaling pathways and drug targets.
Experimental Protocols
In Vitro Nitric Oxide (NO) Inhibition Assay
This assay is a standard method to screen for potential anti-inflammatory agents.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound, Indomethacin, Dexamethasone) for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS), a component of bacterial cell walls, to the cell culture medium.
-
Incubation: The plates are incubated for a further 24 hours to allow for the production of nitric oxide.
-
Nitrite (B80452) Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the amount of nitrite is calculated from a standard curve.
-
IC50 Calculation: The concentration of the test compound that inhibits NO production by 50% (IC50) is determined from a dose-response curve.
In Vitro Cytokine (TNF-α and IL-6) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of key pro-inflammatory cytokines.
-
Cell Culture and Seeding: Similar to the NO inhibition assay, RAW 264.7 macrophages are cultured and seeded in 24-well or 96-well plates.
-
Treatment and Stimulation: Cells are pre-treated with the test compounds followed by stimulation with LPS.
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
IC50 Calculation: The IC50 values are calculated based on the dose-dependent inhibition of cytokine production.
Caption: A typical workflow for assessing anti-inflammatory compounds in vitro.
Conclusion
This compound exhibits promising anti-inflammatory properties, with a demonstrated ability to inhibit nitric oxide production at concentrations comparable to the established NSAID Indomethacin. Its mechanism of action, likely through the inhibition of the NF-κB pathway, suggests a broad-spectrum anti-inflammatory potential. Further research is warranted to fully elucidate its inhibitory effects on a wider range of pro-inflammatory cytokines and to establish its in vivo efficacy and safety profile. The data presented in this guide underscores the potential of this compound as a lead compound for the development of novel anti-inflammatory therapies.
References
- 1. Xanthones from the stems of Calophyllum membranaceum Gardn. et Champ. and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apjai-journal.org [apjai-journal.org]
- 4. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF- α, IL-1 β, IL-6, and COX-2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-time monitoring of IL-6 and IL-10 reporter expression for anti-inflammation activity in live RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Caloxanthone B's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Caloxanthone B, a natural xanthone (B1684191) derivative isolated from plants of the Calophyllum genus, has demonstrated promising anticancer properties, primarily through the induction of apoptosis in various cancer cell lines, with notable activity against leukemia.[1][2] Molecular docking studies have suggested that its mechanism of action may involve the inhibition of key cellular signaling proteins, including Cyclin-Dependent Kinases (CDKs) and Src kinase.[2] However, a crucial aspect of preclinical drug development is the rigorous validation of a compound's target specificity to understand its therapeutic window and potential off-target effects.
This guide provides a comparative framework for researchers investigating the biological effects of this compound. It outlines established experimental protocols to validate its putative targets and compares its potential activity profile with well-characterized inhibitors of the proposed signaling pathways.
Comparative Analysis of Inhibitor Activity
To contextualize the potential therapeutic value and specificity of this compound, it is essential to compare its activity with known inhibitors of its putative targets, CDKs and Src kinase.
Table 1: Comparison of this compound with Known Kinase Inhibitors
| Compound | Target(s) | Selectivity Profile | Reported IC50/GI50 | Key Cellular Effects |
| This compound | Putative: CDKs, Src kinase | Not experimentally determined. | ~1.23 - 3.00 µM (K562 leukemia cells)[2][3] | Induces apoptosis, inhibits cell proliferation.[1][2] |
| Flavopiridol | Pan-CDK inhibitor (CDK1, 2, 4, 6, 7, 9) | Broad | Nanomolar range | Cell cycle arrest, apoptosis, anti-inflammatory.[4][5] |
| Palbociclib | CDK4/6 inhibitor | Highly selective for CDK4/6 | Nanomolar range | G1 cell cycle arrest.[6] |
| SU6656 | Src family kinase inhibitor | Relatively selective for Src family kinases | Micromolar range | Inhibition of cell migration and invasion.[7][8] |
| PP2 | Src family kinase inhibitor | Also inhibits other kinases (e.g., TGF-β receptors) | Nanomolar to micromolar range | Inhibition of Src-mediated signaling, potential off-target effects. |
Experimental Protocols for Specificity Validation
The following protocols are standard methods used to validate the specificity of a bioactive compound like this compound.
Kinase Profiling (Kinome Scan)
This high-throughput screening method assesses the interaction of a compound against a large panel of purified kinases, providing a broad overview of its selectivity.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay: The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred human kinases. The assay typically measures the ability of the compound to compete with a labeled ligand for the ATP-binding site of each kinase.
-
Data Analysis: The results are expressed as the percentage of inhibition for each kinase. A high percentage of inhibition indicates a potential interaction. Hits are often confirmed with dose-response assays to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the putative target protein (e.g., CDK1, Src) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates direct binding.
Proteomic Profiling
This approach provides a global view of the changes in protein expression and post-translational modifications in cells upon treatment with a compound, offering insights into the affected signaling pathways and potential off-target effects.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., K562) and treat with this compound at a specific concentration and time point.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture using high-resolution mass spectrometry to identify and quantify thousands of proteins.
-
Data Analysis: Compare the protein expression profiles of this compound-treated cells with control-treated cells. Bioinformatic analysis can then be used to identify significantly altered proteins and enriched biological pathways.[9][10]
Visualizing the Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the putative signaling pathways targeted by this compound.
Caption: Putative inhibition of the CDK4/6 pathway by this compound.
Caption: Putative inhibition of the Src kinase pathway by this compound.
Experimental Workflow
The following diagram outlines the workflow for validating the specificity of this compound.
Caption: Workflow for validating the specificity of this compound.
Conclusion
While this compound shows considerable promise as an anticancer agent, its precise molecular targets and specificity remain to be experimentally validated. The suggested in silico targets, CDKs and Src kinase, provide a strong starting point for investigation. By employing the experimental strategies outlined in this guide—kinome scanning, cellular thermal shift assays, and proteomic profiling—researchers can elucidate the specific mechanism of action of this compound. This will not only clarify its therapeutic potential but also aid in the identification of potential on- and off-target effects, which is a critical step in the journey of any novel compound from the laboratory to the clinic. Comparing the validated profile of this compound with established inhibitors will further refine our understanding of its unique properties and potential advantages.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities [agris.fao.org]
- 4. Neuroprotective action of flavopiridol, a cyclin-dependent kinase inhibitor, in colchicine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavopiridol inhibits NF-kappaB activation induced by various carcinogens and inflammatory agents through inhibition of IkappaBalpha kinase and p65 phosphorylation: abrogation of cyclin D1, cyclooxygenase-2, and matrix metalloprotease-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomic analysis of anti-cancer effects by paclitaxel treatment in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SU6656 - Wikipedia [en.wikipedia.org]
- 9. Quantitative proteomic profiling reveals key pathways in the anti-cancer action of methoxychalcone derivatives in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic Analysis of Invasive Breast Cancer Cells Treated with CBD Reveals Proteins Associated with the Reversal of Their Epithelial-Mesenchymal Transition Induced by IL-1β [mdpi.com]
Caloxanthone B: A Meta-Analysis of its Therapeutic Potential
For Immediate Release
Shanghai, China – December 11, 2025 – Caloxanthone B, a natural xanthone (B1684191) derivative, has demonstrated significant potential as a therapeutic agent across a spectrum of preclinical research. This comprehensive guide synthesizes the existing research findings on its anticancer, anti-inflammatory, and antioxidant properties, offering a valuable resource for researchers, scientists, and drug development professionals. The following sections present a meta-analysis of quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Comparative Analysis of Biological Activity
This compound has been predominantly investigated for its cytotoxic effects against various cancer cell lines, with notable activity against leukemia. Its anti-inflammatory and antioxidant capacities, while less extensively quantified in the literature, also contribute to its therapeutic profile.
Table 1: Anticancer Activity of this compound and Comparators
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | K562 (Leukemia) | MTT | 3.00 | |
| Ananixanthone | K562 (Leukemia) | MTT | 7.21 | |
| Dihydrobrasixanthone B | Various | MTT | > 64 µg/mL | [1] |
| Caloxanthone O | SGC-7901 (Gastric Cancer) | MTT | 22.4 µg/mL | [2] |
Note: The potent cytotoxic activity of this compound against the K562 leukemia cell line, with an IC50 value of 3.00 µM, highlights its potential as an antileukemic agent. The structural features of this compound, including a prenylated substituent at position C-8 and a furan (B31954) ring, are suggested to contribute to its enhanced anticancer activity compared to other xanthones like ananixanthone.[1]
Further research is required to establish a broader quantitative comparison of this compound's anti-inflammatory and antioxidant activities against well-established alternative compounds.
Key Experimental Protocols
To ensure the reproducibility and further investigation of this compound's biological activities, detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cytotoxicity
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
This compound
-
Cancer cell line (e.g., K562)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge free radicals.
Objective: To evaluate the antioxidant potential of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of this compound in methanol.
-
Add 100 µL of each concentration to a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
Anti-inflammatory Assay in BV-2 Microglial Cells
This protocol assesses the anti-inflammatory effects of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.
Objective: To determine the ability of this compound to inhibit the inflammatory response in brain immune cells.
Materials:
-
This compound
-
BV-2 microglial cells
-
DMEM supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Plate BV-2 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (B80452) as an indicator of NO production.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
Apoptosis Induction Pathway
This compound has been shown to induce programmed cell death (apoptosis) in cancer cells.[3] This process is mediated through the regulation of pro- and anti-apoptotic proteins and the activation of caspases.
Inhibition of Cell Cycle Progression
This compound can arrest the cell cycle, preventing cancer cell proliferation. This is achieved through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[3]
References
Safety Operating Guide
Proper Disposal of Caloxanthone B: A Guide for Laboratory Professionals
For Immediate Reference: Treat Caloxanthone B as a hazardous chemical waste. Do not dispose of it down the drain. All waste materials contaminated with this compound must be collected and disposed of through your institution's hazardous waste management program.
This document provides essential procedural guidance for the safe and compliant disposal of this compound, a naturally occurring, bioactive xanthone (B1684191) compound. Given its potential biological activity, including cytotoxic properties observed in related xanthone derivatives, a cautious approach to waste management is imperative to ensure personnel safety and environmental protection.
Core Principles of this compound Disposal
Due to the absence of a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound, general principles for the disposal of bioactive small molecules and uncharacterized chemical waste must be strictly followed. The primary directive is to avoid all forms of uncontrolled release into the environment.
Key Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
-
Avoid Aerosol Generation: Handle solid this compound in a manner that minimizes dust generation.
-
Segregation: Keep this compound waste separate from other waste streams to prevent unintended reactions.[1][2]
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name "this compound".[1][3][4]
Step-by-Step Disposal Procedures
The following procedures outline the steps for the proper disposal of various forms of this compound waste.
Unused or Expired Solid this compound
-
Containerization: Keep the unused or expired this compound in its original, sealed container if possible.
-
Labeling: If not in the original container, place it in a new, compatible, and sealable container. Affix a hazardous waste label with the chemical name and any known hazard information.
-
Storage: Store the container in a designated satellite accumulation area for hazardous waste.[2][4]
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) or equivalent hazardous waste management office.
Contaminated Labware and Debris
This category includes items such as pipette tips, centrifuge tubes, gloves, and paper towels that have come into contact with this compound.
-
Collection: Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste bag or container.
-
Segregation: Do not mix this waste with regular trash or biohazardous waste.
-
Labeling: Clearly label the container as "Hazardous Waste: this compound Contaminated Debris."
-
Storage and Pickup: Store the sealed container in the satellite accumulation area and arrange for pickup by the hazardous waste team.
This compound Solutions
-
Collection: Collect all liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) or glass bottle).
-
Solvent Consideration: If the this compound is dissolved in a solvent, the waste should be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated). Do not mix incompatible waste streams.[1]
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent used, and an estimated concentration.
-
Storage and Pickup: Securely cap the container and place it in secondary containment within the satellite accumulation area.[2][3] Schedule a pickup with your hazardous waste management office. Under no circumstances should this liquid waste be poured down the drain. [3]
Quantitative Disposal Data
There is no specific quantitative data available from regulatory bodies regarding permissible disposal limits for this compound in wastewater or landfill. Therefore, the default and mandatory approach is to treat all concentrations as hazardous waste.
| Parameter | Disposal Limit | Citation |
| Sewer/Drain Disposal | Not Permitted | [3] |
| Solid Waste Landfill | Not Permitted for neat or contaminated waste | General Guideline |
| Decontamination Procedures | No established and verified procedure | N/A |
Experimental Protocols Referenced
The disposal procedures outlined above are based on standard best practices for laboratory chemical waste management as described in guidelines from Stanford University, the University of Pennsylvania, and other safety authorities.[1][2][3][4] These guidelines universally mandate that unknown or uncharacterized chemicals, as well as bioactive compounds, be treated as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Caloxanthone B
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Caloxanthone B in a laboratory setting. These guidelines are essential for minimizing exposure risks and ensuring a safe research environment for all personnel.
Hazard Identification and Safety Precautions
General Handling Precautions:
-
Wash hands thoroughly after handling.[1]
-
Ensure adequate ventilation in the work area.[3]
-
Keep the compound in a dry, cool, and well-ventilated place in a tightly closed container.[3]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and inhalation exposure. The required level of protection may vary based on the scale of the experiment and the potential for dust generation.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Storage & Transport (Sealed Containers) | Long-sleeved shirt, long pants, closed-toe shoes. | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] | Safety glasses. | Not generally required. |
| Weighing and Aliquoting (Powder) | Disposable coveralls or lab coat, long pants, and closed-toe shoes. | Chemical-resistant gloves (e.g., Nitrile, Neoprene), worn with sleeves over the cuffs. | Safety goggles or a face shield.[5] | A certified filtering half mask or a half mask with appropriate particulate filters. |
| Solution Preparation and Handling | Lab coat, long pants, and closed-toe shoes. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Safety glasses with side shields or goggles. | Not required if performed in a well-ventilated area or chemical fume hood. |
| Spill Cleanup | Chemical-resistant suit or disposable coveralls. | Heavy-duty chemical-resistant gloves (e.g., Nitrile, Neoprene). | Chemical splash goggles and a face shield. | Air-purifying respirator with appropriate cartridges for organic vapors and particulates. |
Experimental Workflow with Integrated Safety Measures
The following diagram illustrates a typical experimental workflow for handling this compound, incorporating the necessary safety checkpoints at each stage.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Methods:
-
Solid Waste: Unused this compound powder and grossly contaminated disposable items (e.g., weigh boats, pipette tips) should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Never pour chemical waste down the drain.
-
Contaminated PPE: Heavily contaminated disposable PPE should be discarded as hazardous waste.[4] Reusable PPE must be thoroughly cleaned according to the manufacturer's guidelines before storage.[4]
All chemical waste must be disposed of through a licensed hazardous-waste contractor.[4] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert colleagues and the lab supervisor.
-
If safe to do so, and with appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable container for disposal.[3]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[3]
-
Ingestion: Clean mouth with water. Get medical attention.[3]
This information is provided for research use only and is based on the best available data for related compounds. It is not a substitute for a formal risk assessment and the user's own judgment. Always consult with your institution's environmental health and safety department for specific guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
